Benzylidene bismethacrylate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
50657-68-6 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
[2-methylprop-2-enoyloxy(phenyl)methyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H16O4/c1-10(2)13(16)18-15(19-14(17)11(3)4)12-8-6-5-7-9-12/h5-9,15H,1,3H2,2,4H3 |
InChI Key |
SWEHHQLBBNUKMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)OC(=O)C(=C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Benzylidene Bismethacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of benzylidene bismethacrylate, a monomer with potential applications in the development of novel polymers for the pharmaceutical and biomedical fields. This document details a plausible synthetic pathway and outlines the key analytical techniques for structural and property characterization.
Synthesis of this compound
The synthesis of this compound is proposed as a two-step process. The first step involves the acid-catalyzed condensation of benzaldehyde with phenol to produce 4,4'-benzylidenediphenol. The subsequent step is the esterification of the synthesized diphenol with methacryloyl chloride to yield the final monomer.
Experimental Protocol
Step 1: Synthesis of 4,4'-Benzylidenediphenol
This procedure is adapted from the synthesis of bis(hydroxyphenyl)methanes.[1][2]
-
Materials: Phenol, benzaldehyde, phosphoric acid (85%), toluene, methanol.
-
Procedure:
-
In a stirred reactor, dissolve phenol in toluene.
-
Separately, prepare a solution of aqueous phosphoric acid and benzaldehyde.
-
Add the phosphoric acid/benzaldehyde solution to the phenol/toluene mixture.
-
Allow the two-phase reaction mixture to stir at a controlled temperature (e.g., 10°C) for approximately 20 hours.
-
After the reaction is complete, dilute the mixture with methanol to create a homogeneous solution.
-
The product, 4,4'-benzylidenediphenol, can be isolated and purified by crystallization.
-
Step 2: Synthesis of this compound
This procedure is based on the general methacrylation of bisphenols.
-
Materials: 4,4'-benzylidenediphenol, methacryloyl chloride, triethylamine, and a suitable solvent such as methyl ethyl ketone (MEK).
-
Procedure:
-
Dissolve 4,4'-benzylidenediphenol in MEK in a reaction flask equipped with a stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Add triethylamine to the solution as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours.
-
The resulting mixture is then washed with an aqueous solution to remove the triethylamine hydrochloride salt and any unreacted reagents.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Synthesis Workflow Diagram
Caption: Chemical synthesis workflow for this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its chemical structure and evaluate its physical properties. The following techniques are recommended.
Spectroscopic Analysis
2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the monomer.
-
Experimental Protocol: A small amount of the purified monomer is analyzed using an FTIR spectrometer, typically in the form of a KBr pellet or as a thin film on a salt plate.
-
Expected Data: The FTIR spectrum is expected to show characteristic absorption bands for the methacrylate and benzylidene groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| C=O (ester) | ~1720 | [3] |
| C=C (methacrylate) | ~1637 | [3] |
| C-O (ester) | ~1250 | [3] |
| Aromatic C=C | ~1600, ~1500 | [3] |
| =C-H (vinyl) | ~3100-3000 | |
| C-H (aromatic) | ~3100-3000 | |
| C-H (aliphatic) | ~2950 |
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of the monomer.
-
Experimental Protocol: The NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
-
Expected Data: The ¹H NMR spectrum will show distinct signals for the vinyl, aromatic, methine, and methyl protons. The ¹³C NMR will provide information on the carbon framework.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Expected Chemical Shift (δ, ppm) |
| Vinyl protons (=CH₂) | 5.6 - 6.2 |
| Aromatic protons | 6.8 - 7.5 |
| Methine proton (-CH-) | ~5.5 |
| Methyl protons (-CH₃) | ~2.0 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | ~165 |
| Vinyl carbons (=CH₂, C=) | 125 - 140 |
| Aromatic carbons | 120 - 150 |
| Methine carbon (-CH-) | ~50 |
| Methyl carbon (-CH₃) | ~18 |
Thermal Analysis
2.2.1. Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the monomer.
-
Experimental Protocol: A small sample of the monomer is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min), and the weight loss is recorded as a function of temperature.[4]
-
Expected Data: The TGA thermogram will indicate the onset of decomposition and the temperature at which significant weight loss occurs.
Table 4: Expected Thermal Properties of this compound
| Parameter | Expected Value | Reference |
| Onset Decomposition Temperature (Tonset) | > 200 °C | [4] |
| Temperature at 5% Weight Loss (T5%) | > 250 °C | [4] |
2.2.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
-
Experimental Protocol: A small, encapsulated sample is subjected to a controlled temperature program in a DSC instrument.[4]
-
Expected Data: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide outlines a robust and plausible methodology for the synthesis and comprehensive characterization of this compound. The proposed two-step synthesis, involving the formation of a diphenol intermediate followed by methacrylation, is a well-established route for preparing similar aromatic dimethacrylate monomers. The detailed characterization workflow, employing spectroscopic and thermal analysis techniques, will ensure the confirmation of the monomer's chemical structure and provide essential data on its physical properties. This information is critical for researchers and scientists exploring the use of this compound in the development of advanced polymeric materials for various applications, including those in the drug development sector.
References
- 1. US4400554A - Process for making bis(hydroxyphenyl)methanes - Google Patents [patents.google.com]
- 2. EP0090787B1 - A process for making bis (hydroxyphenyl)-methanes - Google Patents [patents.google.com]
- 3. Analysis of polymerization behavior of dental dimethacrylate monomers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Physicochemical Properties of Benzylidene Bismethacrylate and its Analogue, 1,4-Phenylene Dimethacrylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylidene bismethacrylate is a difunctional monomer possessing a rigid aromatic core and two reactive methacrylate groups. This structure suggests its potential utility as a crosslinking agent in polymer synthesis, contributing to enhanced thermal and mechanical properties of the resulting polymers. Such materials are of significant interest in various fields, including the development of dental resins, drug delivery matrices, and advanced biomaterials. Due to the scarcity of specific data for this compound, this guide will provide a detailed overview of a closely related analogue, 1,4-Phenylene Dimethacrylate. This analogue shares the key structural features of a central aromatic ring and terminal methacrylate functionalities, making it a relevant and informative substitute for understanding the fundamental physicochemical characteristics.
Physicochemical Properties of 1,4-Phenylene Dimethacrylate
The physical and chemical properties of 1,4-Phenylene Dimethacrylate are summarized in the table below. These properties are crucial for its application in polymer synthesis and material science.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₄ | [1] |
| Molecular Weight | 246.26 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 89-91 °C | [1] |
| CAS Number | 3049-31-8 | [1] |
| Purity | >99.0% | [1] |
| Inhibitor | ≤1000 ppm Monomethyl ether hydroquinone (MEHQ) | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis of 1,4-Phenylene Dimethacrylate
A common and effective method for the synthesis of 1,4-Phenylene Dimethacrylate involves the esterification of hydroquinone with methacryloyl chloride.
Reaction Scheme:
Caption: Synthesis of 1,4-Phenylene Dimethacrylate.
Experimental Protocol:
A detailed experimental protocol for a similar reaction, the synthesis of 1,4-phenylene bridged bis-heterocyclic compounds, suggests a general approach that can be adapted for the synthesis of 1,4-Phenylene Dimethacrylate[3]. The following is a generalized procedure based on standard esterification methods:
-
Reaction Setup: A solution of hydroquinone in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically cooled in an ice bath.
-
Addition of Base: A tertiary amine base, such as triethylamine or pyridine (2.2 equivalents), is added to the solution to act as an acid scavenger.
-
Addition of Methacryloyl Chloride: Methacryloyl chloride (2.1 equivalents) is dissolved in the same solvent and added dropwise to the cooled reaction mixture via the dropping funnel. The reaction is allowed to stir at room temperature for several hours to overnight.
-
Work-up: The reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 1,4-Phenylene Dimethacrylate as a white solid.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of the synthesized 1,4-Phenylene Dimethacrylate.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2930 | C-H stretch | Methyl |
| ~1735-1715 | C=O stretch | α,β-Unsaturated Ester |
| ~1635 | C=C stretch | Alkene |
| ~1600, 1500, 1450 | C=C stretch | Aromatic Ring |
| ~1200-1100 | C-O stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
¹H NMR Spectroscopy:
The expected chemical shifts for the protons in 1,4-Phenylene Dimethacrylate are as follows:
-
Aromatic Protons: A singlet is expected for the four equivalent protons on the benzene ring, typically in the range of δ 7.0-7.5 ppm.
-
Vinyl Protons: Two distinct signals are expected for the non-equivalent vinyl protons of the methacrylate groups. These will appear as multiplets or doublets in the range of δ 5.5-6.5 ppm.
-
Methyl Protons: A singlet for the six equivalent protons of the two methyl groups, typically in the range of δ 1.9-2.1 ppm.
¹³C NMR Spectroscopy:
While a specific ¹³C NMR spectrum for 1,4-Phenylene Dimethacrylate was not found, data for the similar 1,4-Phenylene diacrylate is available[4]. The expected chemical shifts for the carbons in 1,4-Phenylene Dimethacrylate would be:
-
Carbonyl Carbon: In the range of δ 165-175 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons would appear in the region of δ 120-155 ppm.
-
Vinyl Carbons: The carbons of the C=C double bond would resonate around δ 125-140 ppm.
-
Methyl Carbon: The methyl carbon signal is expected to be in the range of δ 18-25 ppm.
Applications and Future Perspectives
1,4-Phenylene Dimethacrylate, and by extension this compound, are valuable monomers for creating crosslinked polymer networks. The rigid aromatic core imparts thermal stability and mechanical strength to the resulting polymers. These characteristics make them suitable for a variety of applications:
-
Dental Composites: As crosslinking agents in dental resins to improve their durability and wear resistance.
-
Biomaterials: For the fabrication of scaffolds in tissue engineering and as matrices for controlled drug release, where the degradation rate can be tailored by the polymer network density.
-
Polymer Synthesis: To create thermosetting polymers with high glass transition temperatures and good chemical resistance.
The logical workflow for utilizing these monomers in research and development is outlined below.
Caption: R&D workflow for bismethacrylate monomers.
Conclusion
While specific experimental data for this compound remains elusive in the current literature, this technical guide provides a thorough examination of its close analogue, 1,4-Phenylene Dimethacrylate. The provided data on physical properties, a detailed synthesis protocol, and expected spectroscopic characteristics offer a solid foundation for researchers and scientists. The inherent properties of these aromatic dimethacrylate monomers make them highly promising candidates for the development of advanced polymer materials with enhanced performance characteristics for a range of scientific and industrial applications. Further research into the synthesis and characterization of this compound itself is warranted to fully explore its unique potential.
References
An In-depth Technical Guide to the Thermal Properties of Aromatic Methacrylate Polymers with a Focus on Poly(benzyl methacrylate)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the thermal properties of aromatic methacrylate polymers, with a specific focus on poly(benzyl methacrylate) (PBzMA), a close structural analog to poly(benzylidene bismethacrylate). Due to a lack of available data for poly(this compound) in the reviewed literature, this document summarizes the thermal characteristics of PBzMA to provide a relevant and informative baseline. The guide includes a summary of quantitative data, detailed experimental protocols for thermal analysis, and a visualization of the experimental workflow.
Thermal Properties of Poly(benzyl methacrylate) and Related Copolymers
The thermal behavior of polymers is critical for determining their processing parameters and application suitability. Key thermal properties include the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature (Td), which indicates the onset of thermal degradation.
The following table summarizes the glass transition temperatures of poly(benzyl methacrylate) and its copolymers as reported in the literature.
| Polymer Composition | Glass Transition Temperature (Tg) (°C) |
| Poly(benzyl methacrylate) (PBzMA) | 75[1] |
| Poly(benzyl methacrylate) / 1% Graphite Composite | 73[1] |
| Poly(benzyl methacrylate) / 5% Graphite Composite | 72[1] |
| Poly(HBPPMA-co-BzMA) (BzMA content dependent) | Decreases with increasing BzMA content |
| Poly(isobornyl methacrylate-co-benzyl methacrylate) | Increases with increasing isobornyl methacrylate content |
Note: Data for poly(this compound) was not found in the reviewed literature.
Experimental Protocols for Thermal Analysis
The characterization of the thermal properties of polymers is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
2.1. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It is widely used to determine the glass transition temperature (Tg) of amorphous and semi-crystalline polymers.[2]
-
Principle: As a polymer is heated through its glass transition, its heat capacity changes, resulting in a step-like change in the heat flow signal from the DSC instrument.[2]
-
Typical Experimental Procedure:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The temperature of the cell is ramped up at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[3]
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition temperature is determined from the midpoint of the step transition in the resulting thermogram.[3]
-
2.2. Thermogravimetric Analysis (TGA)
TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition temperature of polymers.
-
Principle: As the polymer is heated, it will eventually reach a temperature at which it begins to decompose, leading to a loss of mass. The TGA instrument measures this mass loss as a function of temperature.
-
Typical Experimental Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA sample pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or the temperature of the maximum rate of decomposition (from the derivative of the TGA curve).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the thermal characterization of a polymer.
Caption: A flowchart of the polymer thermal analysis process.
Conclusion
While direct experimental data on the thermal properties of poly(this compound) remains elusive in the current body of scientific literature, the analysis of its close analog, poly(benzyl methacrylate), provides valuable insights. The glass transition temperature of PBzMA is approximately 75 °C, and this value can be influenced by the presence of comonomers or additives. The established methodologies of DSC and TGA serve as robust techniques for the precise determination of the thermal characteristics of such polymers. The provided experimental workflow offers a standardized approach for researchers and scientists in the field of drug development and materials science to characterize novel polymers.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of Benzylidene Bismethacrylate
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure of Benzylidene Bismethacrylate
This compound (CAS No: 50657-68-6) possesses a core phenyl ring attached to a methine carbon, which is in turn bonded to two methacrylate groups. The systematic IUPAC name is propane-2-yl 2-methylprop-2-enoate. Its molecular formula is C15H16O4. The structural elucidation of this molecule would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.
A proposed synthesis route for benzylidene derivatives often involves the Knoevenagel condensation, which is a reaction between an aldehyde or ketone and a compound with an active methylene group, catalyzed by a weak base.[1]
Experimental Protocols for Structural Characterization
The definitive determination of the molecular structure and conformation of this compound would involve a multi-faceted approach, combining spectroscopic and crystallographic techniques.
Spectroscopic methods provide foundational information about the chemical environment of atoms and the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the connectivity of atoms. For methacrylate monomers, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for resolving complex spectra and confirming assignments.[2][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For this compound, key vibrational bands would be expected for the C=O of the ester groups, the C=C of the methacrylate and benzylidene moieties, and the aromatic C-H bonds.[4]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, the methine proton of the benzylidene group, the vinyl protons of the methacrylate groups, and the methyl protons of the methacrylate groups. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester, aromatic carbons, the methine carbon, vinylic carbons, and methyl carbons. |
| IR (cm⁻¹) | ~1720 (C=O stretch, ester), ~1640 (C=C stretch, methacrylate), ~1600 (C=C stretch, aromatic), ~3100-3000 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic). |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C15H16O4. |
To obtain a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard for small organic molecules.[5] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of this compound would first need to be grown. A common method is slow evaporation of a saturated solution.[6] The choice of solvent is critical and would be determined empirically.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.[7]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic positions.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
Conformational Analysis
The flexibility of the methacrylate side chains and their rotation relative to the benzylidene core mean that this compound can exist in multiple conformations. Understanding this conformational landscape is crucial for predicting its properties and interactions.
Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify stable conformers.[8]
Protocol for Conformational Analysis:
-
Initial Structure Generation: A 3D model of this compound is built.
-
Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformations.
-
Geometry Optimization and Energy Calculation: Each conformation is then optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT) to find the nearest local energy minimum. The relative energies of the optimized conformers are calculated to determine their populations at a given temperature.
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180 (anti-periplanar) | 0.00 |
| 2 | 60 (gauche) | 1.5 |
| 3 | -60 (gauche) | 1.5 |
Visualizing Workflows
To illustrate the logical flow of the characterization process, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural elucidation of this compound.
Caption: Workflow for determining the 3D molecular structure via X-ray crystallography.
Conclusion
The comprehensive characterization of this compound's molecular structure and conformation requires a synergistic application of spectroscopic, crystallographic, and computational methods. While specific experimental data is not currently published for this molecule, this guide provides a detailed framework of the necessary experimental and analytical protocols based on established practices for similar compounds. This information is intended to guide researchers in their efforts to fully characterize this compound and other novel small molecules, which is a critical step in drug development and materials science.
References
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. How To [chem.rochester.edu]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. ojs.ifes.edu.br [ojs.ifes.edu.br]
An In-Depth Technical Guide to Benzylidene Bismethacrylate Monomers
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The term "benzylidene bismethacrylate" does not refer to a standardized chemical compound with a unique CAS number. Instead, it describes a class of molecules that incorporate a benzylidene functional group within a dimethacrylate monomer structure. These monomers are of significant interest in the development of dental resins, composites, and other biomaterials due to their potential to offer enhanced mechanical properties and biocompatibility. This guide focuses on a representative and well-documented example of this class: 4,4'-(alpha-methylbenzylidene)-bis(2'-hydroxy-3'-methacryloyloxy-propoxy)benzene (4,4'-AMBHMB) , providing a comprehensive overview of its chemical identity, synthesis, and properties.
Chemical Identifiers and Properties
Due to the non-specific nature of the term "this compound," a single set of chemical identifiers is not applicable. However, for the representative compound 4,4'-AMBHMB, the following identifiers and properties have been characterized. For comparison, data for the widely used dental resin monomer, Bisphenol A diglycidyl ether dimethacrylate (Bis-GMA)[1], is also provided.
| Chemical Identifier | 4,4'-(alpha-methylbenzylidene)-bis(2'-hydroxy-3'-methacryloyloxy-propoxy)benzene (4,4'-AMBHMB) | Bisphenol A diglycidyl ether dimethacrylate (Bis-GMA) |
| IUPAC Name | [2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl] 2-methylprop-2-enoate[1] | |
| CAS Number | Not explicitly found in searches | 1565-94-2[1] |
| Molecular Formula | C29H36O8 (for Bis-GMA)[1] | C29H36O8[1] |
| Molecular Weight | Higher than Bis-GMA | 512.6 g/mol [1] |
| SMILES String | Not explicitly found in searches | CC(C)(C1=CC=C(C=C1)OCC(O)COC(=O)C(=C)C)C2=CC=C(C=C2)OCC(O)COC(=O)C(=C)C |
| PubChem CID | Not explicitly found in searches | 15284[1] |
Synthesis of 4,4'-(alpha-methylbenzylidene)-bis(2'-hydroxy-3'-methacryloyloxy-propoxy)benzene (4,4'-AMBHMB)
The synthesis of 4,4'-AMBHMB is a multi-step process that typically involves the reaction of a bisphenol precursor with an epoxy-containing methacrylate, such as glycidyl methacrylate. While a detailed, step-by-step protocol is proprietary to the research that developed it, the general synthetic pathway can be outlined as follows:
-
Synthesis of the Bisphenol Precursor: The synthesis starts with the acid-catalyzed condensation of phenol with acetophenone to produce 4,4'-(alpha-methylbenzylidene)bisphenol.
-
Epoxidation: The resulting bisphenol is then reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the diglycidyl ether of 4,4'-(alpha-methylbenzylidene)bisphenol.
-
Methacrylation: The final step involves the ring-opening reaction of the epoxy groups with methacrylic acid to introduce the polymerizable methacrylate functionalities. This reaction is typically carried out in the presence of a catalyst, such as a tertiary amine or a chromium salt.
A generalized workflow for this synthesis is depicted in the following diagram:
References
Purity and Isomeric Forms of Benzylidene Bismethacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylidene bismethacrylate is a monomer that holds potential for various applications, including in the formulation of dental resins and other polymeric biomaterials. The purity and isomeric composition of this monomer are critical parameters that can significantly influence the physicochemical properties and performance of the resulting polymers. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of this compound, with a particular focus on its purity and potential isomeric forms. Detailed experimental methodologies and data interpretation are presented to assist researchers in the precise analysis of this compound.
Introduction
The performance of polymeric materials is intrinsically linked to the purity of the constituent monomers. In the case of this compound, impurities stemming from the synthesis process, such as residual reactants, byproducts, or isomers, can affect polymerization kinetics, polymer chain length, and the ultimate mechanical and thermal properties of the material. Furthermore, the potential for geometric isomerism in the benzylidene moiety necessitates a thorough characterization to ensure batch-to-batch consistency and to understand structure-property relationships. This guide outlines the key analytical techniques and experimental workflows for the comprehensive assessment of this compound.
Synthesis of this compound
General Synthetic Protocol
A generalized experimental protocol for the synthesis of this compound is as follows:
-
Reaction Setup: A round-bottom flask is charged with benzaldehyde and a suitable solvent (e.g., toluene, dichloromethane).
-
Addition of Reagents: Two molar equivalents of a methacrylate source, such as methacrylic acid or methacryloyl chloride, are added to the flask.
-
Catalysis: An appropriate catalyst (e.g., p-toluenesulfonic acid for esterification with methacrylic acid, or a tertiary amine base like triethylamine for reaction with methacryloyl chloride) is introduced into the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a controlled temperature (ranging from room temperature to reflux, depending on the specific reagents) for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution to remove the catalyst and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.
Purity Analysis
The purity of the synthesized this compound should be rigorously assessed to ensure it is free from starting materials, byproducts, and isomeric impurities. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of non-volatile compounds like this compound.
Table 1: Hypothetical HPLC Method for Purity Analysis of this compound
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Gradient | 50% Acetonitrile to 100% Acetonitrile over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~15 minutes (for the main peak) |
Note: This is a hypothetical method and may require optimization.
Spectroscopic Methods
Spectroscopic techniques provide crucial information about the chemical structure and can be used to identify and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the synthesized molecule and for detecting the presence of impurities. The integration of proton signals in the 1H NMR spectrum can be used for quantitative purity assessment against a known internal standard.
-
Fourier-Transform Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound, such as the ester carbonyl (C=O) and carbon-carbon double bonds (C=C) of the methacrylate groups, as well as the aromatic ring of the benzylidene moiety.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structure elucidation and impurity identification.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| 1H NMR (CDCl3, 400 MHz) | δ 7.2-7.4 (m, 5H, Ar-H), 6.1 (s, 1H, C=CH2), 5.6 (s, 1H, C=CH2), 4.5 (s, 2H, O-CH2), 1.9 (s, 3H, CH3) |
| 13C NMR (CDCl3, 100 MHz) | δ 167 (C=O), 140 (Ar-C), 136 (C=CH2), 128-130 (Ar-CH), 126 (C=CH2), 66 (O-CH2), 18 (CH3) |
| FT-IR (KBr, cm-1) | ~3100-3000 (Ar C-H), ~2950 (Aliphatic C-H), ~1720 (C=O, ester), ~1640 (C=C, methacrylate), ~1600, 1490, 1450 (C=C, aromatic) |
| Mass Spec (ESI+) | [M+Na]+ |
Note: These are predicted values and may vary slightly based on experimental conditions.
Isomeric Forms of this compound
The presence of a carbon-carbon double bond in the benzylidene moiety introduces the possibility of geometric isomerism (cis/trans or E/Z isomerism).[1][2] The spatial arrangement of the substituents around this double bond can lead to two different isomers, which may exhibit different physical and chemical properties.
Geometric Isomerism
The potential for geometric isomerism in this compound arises from the restricted rotation around the double bond connecting the phenyl group to the carbon atom bearing the two methacrylate groups. The relative orientation of the phenyl group and the other substituents will determine the isomeric form.
Caption: Potential geometric isomers of this compound.
Analytical Characterization of Isomers
Distinguishing between the E and Z isomers typically requires advanced analytical techniques.
-
NMR Spectroscopy: High-resolution NMR, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of different protons in the molecule, allowing for the assignment of the correct isomeric structure.
-
X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides unambiguous structural information, including the stereochemistry around the double bond.
Experimental Workflow for Synthesis and Analysis
The following diagram outlines a logical workflow for the synthesis, purification, and comprehensive analysis of this compound.
Caption: Experimental workflow for this compound.
Conclusion
The purity and isomeric form of this compound are critical quality attributes that must be carefully controlled and characterized. This technical guide has provided a comprehensive overview of the synthesis, purification, and analytical methodologies required for a thorough evaluation of this monomer. By implementing the described workflows and analytical techniques, researchers can ensure the quality and consistency of their this compound, leading to the development of well-defined and high-performance polymeric materials. While specific experimental data for this compound is not extensively reported, the principles and methods outlined here, based on analogous chemical systems, provide a robust framework for its study.
References
An In-depth Technical Guide on Benzylidene Bismethacrylate: Synthesis, Characterization, and Refractive Index Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylidene bismethacrylate, identified by the CAS number 50657-68-6 and also known as [2-methylprop-2-enoyloxy(phenyl)methyl] 2-methylprop-2-enoate, is a dimethacrylate monomer.[1] Monomers of this class are of significant interest in polymer chemistry for the development of new materials with tailored optical and mechanical properties. Dimethacrylate resins are known for their application in dental materials and other biomedical fields due to their biocompatibility and durability.[2] The benzylidene group in the structure suggests potential for a high refractive index, a desirable property in many optical applications.
Synthesis of this compound
The synthesis of this compound can be approached through established organic chemistry reactions. A plausible synthetic route involves the condensation reaction between benzaldehyde and two equivalents of methacrylic acid or a derivative thereof. The general principle of forming benzylidene compounds involves the reaction of an aldehyde or ketone with a compound containing a reactive methylene group, often catalyzed by an acid or a base.
Generalized Synthesis Workflow:
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Experimental Protocols
This protocol is a general method for the synthesis of benzylidene compounds and can be adapted for this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (e.g., benzaldehyde) and the active methylene compound (e.g., methacrylic acid) in a suitable solvent (e.g., ethanol).[3]
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid.[3]
-
Reaction Conditions: The mixture can be stirred at room temperature or refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).[3]
-
Workup: After the reaction is complete, the mixture is quenched, often with ice-cold water, to precipitate the product.[3]
-
Purification: The crude product is then filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.[3]
The structure and purity of the synthesized this compound monomer and the resulting polymer should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the monomer.[2]
-
Elemental Analysis: To determine the elemental composition.[2]
The refractive index of the polymerized this compound can be determined using several established methods. The choice of method may depend on the physical form of the polymer (e.g., thin film, bulk material).
Method 1: Transmission Spectrum-Based Measurement for Thin Films
This method is suitable for thin polymer films and offers high accuracy.[4]
-
Sample Preparation: A thin film of poly(this compound) is prepared, for instance, by spin-coating a solution of the polymer onto a substrate and then peeling it off to create a standalone film.[5][6]
-
Spectrophotometer Measurement: The transmittance and reflectance of the film are measured over a range of wavelengths using a spectrophotometer, often with an integrating sphere.[5][6]
-
Data Analysis: The complex refractive index (n + ik) is then extracted from the measured transmittance and reflectance data through numerical analysis.[5][6]
Method 2: Abbe Refractometer
The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids and solids.
-
Sample Application: A thin layer of the sample (if liquid) or a polished surface of the solid polymer is placed between the two prisms of the refractometer.[7]
-
Measurement: Light is passed through the sample, and the instrument measures the angle of refraction.[7] The refractive index is then read directly from the calibrated scale.
-
Temperature Control: The refractive index is temperature-dependent, so measurements should be performed at a constant, controlled temperature.[7]
Method 3: Prism Coupling Technique for Thin Films
This technique is highly sensitive for measuring small changes in the refractive index of thin films.[6]
-
Setup: A thin film of the polymer is deposited on a substrate and brought into contact with a high-refractive-index prism.
-
Laser Coupling: A laser beam is directed at the prism, and the angle at which the light couples into the film as a waveguide is measured.
-
Calculation: The effective refractive indices of the waveguide modes are used to calculate the refractive index of the film.
Quantitative Data
While specific experimental values for the refractive index of this compound are not available in the cited literature, Table 1 provides refractive index data for a structurally related and widely studied methacrylate polymer, Poly(methyl methacrylate) (PMMA), for reference.
Table 1: Refractive Index of Poly(methyl methacrylate) (PMMA)
| Wavelength (µm) | Refractive Index (n) | Reference |
| 0.405 - 1.08 | 1.4906 (at 296 K) | [8] |
| 0.42 - 1.62 | Varies with wavelength | [4] |
Signaling Pathways and Applications
At present, there is no specific information in the scientific literature detailing the interaction of this compound with biological signaling pathways. However, benzylidene derivatives, in general, have been investigated for various biological activities, including potential antibacterial and anticancer properties.[3][9] Should this compound be explored for biomedical applications, a logical first step would be to investigate its effect on common cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
The following diagram illustrates a generalized logical workflow for investigating the biological activity of a novel compound like this compound.
Conclusion
This technical guide has outlined the fundamental aspects of this compound, including its synthesis and methods for the determination of its refractive index. While specific quantitative data for this compound remains to be experimentally determined and published, the protocols and comparative data provided herein offer a solid foundation for researchers and scientists to undertake such investigations. The potential for high refractive index materials based on this monomer makes it a person of interest for advanced optical and biomedical applications.
References
- 1. This compound - Pharos [pharos.habitablefuture.org]
- 2. Synthesis, characterization and photopolymerization of a new dimethacrylate monomer based on (alpha-methyl-benzylidene)bisphenol used as root canal sealer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4–1.6 μm [opg.optica.org]
- 5. Optica Publishing Group [opg.optica.org]
- 6. [2305.06551] Complex refractive index measurements of Poly(methyl methacrylate) (PMMA) over the UV-VIS-NIR region [arxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. refractiveindex.info [refractiveindex.info]
- 9. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Photopolymerization Kinetics of Benzylidene Bismethacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photopolymerization kinetics of benzylidene bismethacrylate and related dimethacrylate monomers. Detailed experimental protocols for monitoring the reaction, along with data presentation and visualization of key processes, are included to facilitate research and development in areas such as dental resins, drug delivery systems, and advanced material fabrication.
Introduction to Photopolymerization of this compound
This compound is a difunctional monomer that undergoes rapid polymerization upon exposure to ultraviolet (UV) or visible light in the presence of a suitable photoinitiator. The benzylidene group imparts rigidity and specific chemical properties to the resulting polymer network. Understanding the kinetics of this process is crucial for controlling the final properties of the material, such as conversion efficiency, polymerization rate, and network structure.
The photopolymerization of dimethacrylates is a complex process influenced by several factors including the monomer structure, the type and concentration of the photoinitiator, light intensity, and temperature. The kinetics of these reactions are often studied using techniques such as Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
Key Kinetic Parameters and Influencing Factors
The photopolymerization process can be characterized by several key kinetic parameters, which are summarized in the table below. These parameters are influenced by the chemical composition of the resin and the curing conditions.
| Parameter | Description | Typical Range for Dimethacrylates | Influencing Factors |
| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | 1-20 %/s | Light intensity, photoinitiator concentration, monomer viscosity, temperature. |
| Final Monomer Conversion (Cf) | The maximum percentage of monomer that has reacted. | 50-90% | Monomer structure, network mobility, vitrification, light dose. |
| Induction Period | The initial delay before polymerization begins. | 0.1-5 s | Photoinitiator efficiency, presence of inhibitors (e.g., oxygen). |
| Time to Peak Maximum Rate (tmax) | The time at which the polymerization rate is highest. | 1-10 s | Light intensity, photoinitiator type and concentration. |
Experimental Protocols for Kinetic Analysis
Monitoring Photopolymerization Kinetics using Photo-DSC
Photo-DSC is a powerful technique for studying the kinetics of photopolymerization by measuring the heat flow associated with the exothermic polymerization reaction.
Protocol:
-
Sample Preparation:
-
Prepare the photopolymerizable formulation by mixing the this compound monomer with a specific concentration of a photoinitiator (e.g., 0.2-1.0 wt% of a Type I or Type II photoinitiator).
-
Ensure homogenous mixing, avoiding the introduction of air bubbles.
-
Accurately weigh 1-2 mg of the formulation into an open aluminum DSC pan.
-
-
Instrument Setup:
-
Place the sample pan in the Photo-DSC furnace.
-
Use an empty pan as a reference.
-
Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to eliminate oxygen inhibition.
-
Set the isothermal temperature for the experiment (e.g., 25°C or 37°C).
-
-
Measurement:
-
Allow the sample to equilibrate at the set temperature.
-
Expose the sample to a UV/Visible light source of a specific intensity (e.g., 10-100 mW/cm²) for a defined period.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).
-
The total heat of polymerization (ΔHtotal) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (C) at any time (t) can be calculated using the following equation: C(t) = (ΔHt / ΔHtotal) * 100% where ΔHt is the heat evolved up to time t.
-
Figure 1. Experimental workflow for Photo-DSC analysis of photopolymerization kinetics.
Monitoring Photopolymerization Kinetics using Real-Time FT-IR (RT-FTIR)
RT-FTIR spectroscopy monitors the disappearance of the methacrylate C=C double bond peak (typically around 1637 cm⁻¹) during polymerization, providing a direct measure of monomer conversion.
Protocol:
-
Sample Preparation:
-
Prepare the resin formulation as described for Photo-DSC.
-
Place a small drop of the liquid resin between two transparent salt plates (e.g., KBr or NaCl) or directly onto an ATR crystal.
-
-
Instrument Setup:
-
Place the sample assembly in the FT-IR spectrometer.
-
Position a UV/Visible light guide to irradiate the sample within the spectrometer.
-
-
Measurement:
-
Record a baseline IR spectrum before irradiation.
-
Initiate polymerization by turning on the light source.
-
Continuously collect IR spectra at rapid intervals (e.g., every 0.1-1 second) during and after irradiation.
-
-
Data Analysis:
-
The degree of conversion is calculated by monitoring the decrease in the area of the methacrylate C=C peak at ~1637 cm⁻¹. An internal standard peak that does not change during polymerization (e.g., a C=O ester peak at ~1720 cm⁻¹) is often used for normalization.
-
The conversion (C) is calculated as: C(t) = [1 - (At / A0)] * 100% where At is the area of the C=C peak at time t, and A0 is the initial area of the C=C peak.
-
The rate of polymerization (Rp) is the first derivative of the conversion versus time curve.
-
Figure 2. Workflow for RT-FTIR analysis of photopolymerization kinetics.
Signaling Pathway: Free Radical Photopolymerization
The photopolymerization of this compound proceeds via a free-radical chain mechanism. The process can be divided into three main stages: initiation, propagation, and termination.
Figure 3. Mechanism of free-radical photopolymerization.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following table provides expected ranges and values based on studies of structurally similar aromatic dimethacrylates like Bis-GMA and its derivatives. These values are highly dependent on the experimental conditions.
| Monomer System | Photoinitiator (wt%) | Light Intensity (mW/cm²) | Rpmax (%/s) | Final Conversion (%) | Reference Analogue |
| This compound / TEGDMA (70/30) | Camphorquinone/Amine (0.2/0.8) | 50 | 3 - 8 | 60 - 75 | Bis-GMA/TEGDMA |
| This compound / TEGDMA (50/50) | TPO (0.5) | 20 | 5 - 12 | 65 - 80 | Ethoxylated Bisphenol A Dimethacrylate |
| This compound (100) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (1.0) | 100 | 2 - 5 | 55 - 65 | High Viscosity Dimethacrylates |
TEGDMA: Triethylene glycol dimethacrylate, a common reactive diluent. TPO: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, a Type I photoinitiator.
Conclusion
The photopolymerization kinetics of this compound can be effectively characterized using standard techniques such as Photo-DSC and RT-FTIR. The protocols and data presented in these application notes provide a solid foundation for researchers to design experiments, control the polymerization process, and optimize the properties of the final polymeric materials for various applications in the fields of materials science and drug development. The provided diagrams offer a clear visual representation of the experimental workflows and the underlying chemical mechanism.
Application Notes and Protocols: Free-Radical Polymerization of Benzylidene Bismethacrylate for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzylidene bismethacrylate is a difunctional monomer that can undergo free-radical polymerization to form highly crosslinked, three-dimensional polymer networks. These networks, often in the form of hydrogels, are of significant interest in the field of drug development for applications such as controlled drug delivery, tissue engineering scaffolds, and biomedical devices. The aromatic benzylidene group can impart specific properties to the polymer, such as increased thermal stability and altered hydrophobicity, which can be tuned for various therapeutic applications.
This document provides detailed protocols for the synthesis of the this compound monomer and its subsequent free-radical polymerization. It also includes methods for the characterization of the resulting polymer and discusses potential applications in drug delivery, supported by illustrative data.
Synthesis of this compound Monomer
The synthesis of this compound typically involves the condensation reaction between benzaldehyde and a methacrylate-containing compound with a reactive hydroxyl group. A common approach is the reaction of benzaldehyde with two equivalents of a hydroxyalkyl methacrylate in the presence of an acid catalyst.
Experimental Protocol: Monomer Synthesis
Materials:
-
Benzaldehyde
-
2-Hydroxyethyl methacrylate (HEMA)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.
-
To the flask, add benzaldehyde (1 equivalent), 2-hydroxyethyl methacrylate (2.2 equivalents), and p-toluenesulfonic acid (0.05 equivalents) in toluene.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound monomer.
-
Purify the monomer using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Characterization: The structure of the synthesized monomer should be confirmed using spectroscopic methods such as FT-IR, 1H-NMR, and Mass Spectrometry[1].
Free-Radical Polymerization of this compound
Free-radical polymerization of this compound can be initiated using thermal or photoinitiators to form a crosslinked polymer network. The properties of the resulting polymer can be tailored by adjusting the polymerization conditions.
Experimental Protocol: Bulk Polymerization
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (thermal initiator)
-
Nitrogen gas source
-
Polymerization mold (e.g., between two glass plates with a spacer)
-
Oven or heating bath
Procedure:
-
Dissolve the thermal initiator (e.g., 0.1-1.0 mol% with respect to the monomer) in the this compound monomer.
-
Purge the monomer/initiator mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Carefully pour the mixture into the polymerization mold.
-
Place the mold in an oven or heating bath preheated to the desired temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (typically several hours to overnight).
-
After polymerization, cool the mold to room temperature and carefully remove the polymer sheet.
-
Wash the polymer with a suitable solvent (e.g., ethanol or methanol) to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven until a constant weight is achieved.
Data Presentation: Polymerization Parameters and Polymer Properties
The following table summarizes typical experimental parameters and the resulting polymer properties. (Note: The values presented are illustrative and may vary depending on the specific experimental conditions).
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer Concentration | Bulk | Bulk | Bulk |
| Initiator | AIBN | AIBN | BPO |
| Initiator Concentration (mol%) | 0.1 | 0.5 | 0.5 |
| Temperature (°C) | 60 | 70 | 80 |
| Polymerization Time (h) | 24 | 12 | 12 |
| Monomer Conversion (%) | 85 | 92 | 95 |
| Glass Transition Temp. (Tg, °C) | 135 | 148 | 155 |
| Swelling Ratio (in Toluene) | 1.8 | 1.5 | 1.3 |
Application in Drug Delivery
Polymers derived from this compound can be formulated into various drug delivery systems. Their crosslinked nature allows for the entrapment and sustained release of therapeutic agents[2][3][4]. The release kinetics can be modulated by altering the crosslinking density of the polymer network[5].
Experimental Protocol: Drug Loading and In Vitro Release Study
Materials:
-
Poly(this compound) (prepared as described above)
-
Model drug (e.g., ibuprofen, 5-fluorouracil)
-
Suitable solvent for the drug (e.g., ethanol, dichloromethane)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure for Drug Loading (Swelling-Diffusion Method):
-
Immerse a pre-weighed, dry polymer sample in a concentrated solution of the model drug in a suitable solvent.
-
Allow the polymer to swell and absorb the drug solution for a specified period (e.g., 24-48 hours) at room temperature.
-
Remove the polymer from the solution and gently blot the surface to remove excess drug solution.
-
Dry the drug-loaded polymer in a vacuum oven at a temperature below the drug's melting point until a constant weight is achieved.
-
Calculate the drug loading efficiency by determining the amount of drug entrapped in the polymer.
Procedure for In Vitro Drug Release:
-
Place the drug-loaded polymer sample in a known volume of PBS (pH 7.4) in a sealed container.
-
Incubate the container in a shaking water bath at 37 °C.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Plot the cumulative drug release as a function of time.
Data Presentation: Drug Release Profile
The following table presents illustrative data for the in vitro release of a model drug from poly(this compound) with different crosslinking densities.
| Time (h) | Cumulative Release (%) - Low Crosslinking | Cumulative Release (%) - High Crosslinking |
| 1 | 15 | 8 |
| 2 | 28 | 15 |
| 4 | 45 | 25 |
| 8 | 68 | 42 |
| 12 | 85 | 58 |
| 24 | 98 | 75 |
Visualizations
Workflow for Monomer Synthesis and Polymerization
Caption: Workflow for the synthesis of this compound and its subsequent polymerization.
Free-Radical Polymerization Mechanism
Caption: Mechanism of free-radical polymerization of this compound.
Drug Delivery Application Workflow
Caption: Workflow for drug loading and in vitro release studies.
References
- 1. Synthesis, characterization and photopolymerization of a new dimethacrylate monomer based on (alpha-methyl-benzylidene)bisphenol used as root canal sealer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug delivery — IBMM Polymers for Health and Biomaterials [ibmmpolymerbiomaterials.com]
- 4. researchgate.net [researchgate.net]
- 5. Secure Verification [technorep.tmf.bg.ac.rs]
Benzylidene Bismethacrylate as a Crosslinking Agent in Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzylidene bismethacrylate as a crosslinking agent in the synthesis of polymers for various applications, including in the biomedical and pharmaceutical fields. While specific data for this compound is limited in publicly available literature, this document extrapolates information from structurally similar dimethacrylate crosslinkers to provide detailed protocols and expected outcomes.
Introduction
Crosslinking is a critical process in polymer chemistry that enhances the mechanical properties, thermal stability, and solvent resistance of polymeric materials. Crosslinking agents, also known as crosslinkers, are molecules that form bridges between polymer chains, creating a three-dimensional network structure. Dimethacrylate-based crosslinkers are widely utilized due to their ability to participate in free radical polymerization, leading to the formation of highly crosslinked polymers.
This compound is a potential crosslinking agent that incorporates a rigid benzylidene group within its structure. This rigidity is anticipated to impart unique mechanical and thermal properties to the resulting polymers. The aromatic nature of the benzylidene group can also influence the polymer's refractive index and degradation characteristics. These properties make polymers crosslinked with this compound potentially suitable for applications in drug delivery, dental resins, and tissue engineering.
General Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction of benzaldehyde with a suitable methacrylate-containing alcohol, or by the reaction of a benzylidene-containing diol with methacryloyl chloride. A general synthetic approach is outlined below.
Synthesis of a Benzylidene-Containing Diol
A common method involves the reaction of benzaldehyde with a diol, such as 4,4'-(benzylidene)bisphenol, which can then be further functionalized.
Methacrylation of the Diol
The resulting diol is then reacted with methacryloyl chloride in the presence of a base, such as triethylamine, to yield the this compound monomer. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at reduced temperatures to control the reaction rate.
Polymerization and Crosslinking
This compound can be copolymerized with various monomers to form crosslinked polymer networks. The polymerization is typically initiated by free radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and can be carried out via bulk, solution, or suspension polymerization techniques.
General Protocol for Bulk Polymerization
-
Monomer Mixture Preparation: Prepare a homogenous mixture of the primary monomer (e.g., methyl methacrylate, 2-hydroxyethyl methacrylate), this compound as the crosslinking agent (typically 0.5-5 mol%), and a free radical initiator (e.g., 0.1-1 mol% AIBN).
-
Degassing: Degas the mixture to remove dissolved oxygen, which can inhibit polymerization. This can be done by bubbling an inert gas (e.g., nitrogen or argon) through the mixture or by several freeze-pump-thaw cycles.
-
Polymerization: Heat the mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) in a sealed container or under an inert atmosphere.
-
Curing: Maintain the temperature for a sufficient time to ensure complete polymerization and crosslinking. The time can range from a few hours to 24 hours.
-
Post-curing: After the initial curing, a post-curing step at a higher temperature (e.g., 100-120 °C) for a few hours can be performed to ensure maximum conversion and to relieve internal stresses.
-
Purification: The resulting polymer can be purified by swelling in a suitable solvent to remove any unreacted monomers and initiator, followed by drying to a constant weight.
Characterization of Crosslinked Polymers
The properties of the crosslinked polymers can be evaluated using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the crosslinker and the extent of polymerization by monitoring the disappearance of the vinyl C=C bond stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the crosslinked polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of
Application Notes and Protocols for Aromatic Dimethacrylates in Dental Composites
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Use of Novel Aromatic Dimethacrylates in Dental Composites and Adhesives as Alternatives to Bis-GMA.
Disclaimer: Direct research on "Benzylidene Bismethacrylate" in dental applications is limited in publicly available literature. This document provides a detailed overview and protocols for a representative class of novel aromatic dimethacrylate monomers investigated as alternatives to traditional Bisphenol A-glycidyl methacrylate (Bis-GMA) based systems. The principles and methodologies described are broadly applicable to the study of new dental monomers.
Introduction
Resin-based composites are the material of choice for dental restorations due to their aesthetic appeal and adhesive properties. The polymeric matrix of these composites is typically based on dimethacrylate monomers, with Bis-GMA being a foundational component. However, the high viscosity of Bis-GMA necessitates the use of diluting monomers, which can compromise the mechanical properties and increase polymerization shrinkage of the final composite. Furthermore, concerns over the potential biocompatibility issues of Bis-GMA, a derivative of bisphenol A (BPA), have driven research into the development of novel aromatic dimethacrylate monomers. These new monomers aim to offer lower viscosity, reduced water sorption, improved mechanical strength, and enhanced biocompatibility.
This document outlines the synthesis, characterization, and application of a novel aromatic dimethacrylate monomer, 2-((1,3-bis(methacryloyloxy)propan-2-yloxy)carbonyl)benzoic acid (BMPB), as a case study.[1][2][3] The protocols provided are representative of the experimental evaluation of new monomers for dental composite and adhesive applications.
Synthesis of a Novel Aromatic Dimethacrylate Monomer (BMPB)
The synthesis of BMPB involves the reaction of glycerol dimethacrylate (GDMA) with phthalic anhydride. This process yields a dimethacrylate monomer with a branched aromatic carboxylic acid group.
Synthesis Workflow
Caption: Synthesis workflow for the novel aromatic dimethacrylate monomer, BMPB.
Experimental Protocol: Synthesis of BMPB[1][2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve phthalic anhydride in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Addition of Reactant: Slowly add an equimolar amount of glycerol dimethacrylate (GDMA) to the flask.
-
Catalysis: Introduce a catalyst, such as a few droplets of dibutyltin dilaurate (DBTDL), to initiate the reaction.
-
Reaction Conditions: Heat the mixture to a specific temperature (e.g., 45°C) and maintain it for a designated period (e.g., 24 hours), or until the reaction is complete as monitored by techniques like titration of the anhydride content.
-
Purification: After the reaction, the solvent is removed under reduced pressure. The resulting product is then washed multiple times with a non-solvent for the monomer but a solvent for unreacted starting materials (e.g., n-hexane) to remove impurities.
-
Drying: The purified monomer is dried under a vacuum to remove any residual solvent.
-
Characterization: The chemical structure of the synthesized BMPB monomer is confirmed using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
Formulation of Experimental Dental Adhesives
The synthesized BMPB monomer can be incorporated into dental adhesive formulations to evaluate its performance. These formulations typically include other monomers, a photoinitiator system, and sometimes a solvent.
Adhesive Formulation Workflow
Caption: Workflow for the formulation of experimental dental adhesives containing BMPB.
Experimental Protocol: Adhesive Formulation
-
Monomer Mixture: Prepare a resin matrix by mixing the synthesized BMPB monomer with conventional dental monomers such as Bis-GMA and 2-hydroxyethyl methacrylate (HEMA) in predetermined weight ratios. A control formulation without BMPB should also be prepared for comparison.
-
Photoinitiator System: Add a photoinitiator system, typically consisting of camphorquinone (CQ) and an amine co-initiator like ethyl-4-dimethylaminobenzoate (EDMAB), to the monomer mixture. The concentration of the photoinitiator system is usually around 0.5-1 wt%.
-
Solvent Addition: For adhesive applications, a solvent such as ethanol or water may be added to adjust the viscosity and improve wetting of the tooth surface.
-
Homogenization: Thoroughly mix all components in a dark container to prevent premature polymerization until a homogeneous solution is obtained.
-
Storage: Store the formulated adhesive in a dark, refrigerated container until further use.
Characterization and Performance Evaluation
The formulated dental adhesives containing the novel aromatic dimethacrylate are subjected to a series of tests to evaluate their physicochemical and mechanical properties.
Data Presentation: Properties of Experimental Adhesives
| Property | Control (HEMA/BisGMA) | Experimental (HEMA/BisGMA/BMPB) |
| Viscosity (Pa·s) | 0.09 - 0.12 | 0.04 - 0.07 |
| Degree of Conversion (%) | 67 - 71 | 78 - 89 |
| Glass Transition Temp. (°C) | 123 - 135 | 146 - 157 |
| Rubbery Modulus (MPa) | 15 - 26 | 33 - 36 |
| Water Sorption (µg/mm³) | Higher | Lower |
| Water Solubility (µg/mm³) | Higher | Lower |
Note: The data presented is a summary of findings for a novel aromatic dimethacrylate (BMPB) and may vary depending on the specific monomer and formulation.[1][2][3]
Experimental Protocols for Performance Evaluation
-
Instrumentation: Use a rheometer with a cone-and-plate or parallel-plate geometry.
-
Sample Loading: Place a small amount of the uncured adhesive formulation onto the lower plate of the rheometer.
-
Measurement: Bring the upper plate down to the set gap and measure the viscosity at a constant shear rate and controlled temperature (e.g., 25°C).
-
Instrumentation: Utilize FTIR spectroscopy with an attenuated total reflectance (ATR) accessory.
-
Baseline Spectrum: Record the FTIR spectrum of the uncured adhesive.
-
Photopolymerization: Light-cure the adhesive sample directly on the ATR crystal for a specified time (e.g., 40 seconds) using a dental curing light.
-
Post-Cure Spectrum: Record the FTIR spectrum of the cured sample.
-
Calculation: The DC is calculated by monitoring the change in the peak height or area of the aliphatic C=C absorption band (at approximately 1638 cm⁻¹) relative to an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) before and after curing.
-
Sample Preparation: Prepare rectangular specimens of the cured adhesive with standardized dimensions.
-
Instrumentation: Use a dynamic mechanical analyzer in a single cantilever or three-point bending mode.
-
Testing Parameters: Apply a sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz) while ramping the temperature from a sub-ambient temperature (e.g., 0°C) to a high temperature (e.g., 200°C) at a constant heating rate (e.g., 3°C/min).
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is taken as the glass transition temperature (Tg). The rubbery modulus is the storage modulus in the rubbery plateau region above the Tg.
-
Sample Preparation: Fabricate disc-shaped specimens of the cured adhesive and ensure they are fully cured.
-
Initial Conditioning: Store the specimens in a desiccator until a constant mass (m₁) is achieved.
-
Water Immersion: Immerse the specimens in distilled water at 37°C for a specified period (e.g., 7 days) until equilibrium is reached, and record the mass (m₂).
-
Re-conditioning: After immersion, recondition the specimens in the desiccator until a constant mass (m₃) is achieved.
-
Calculation:
-
Water Sorption (WS): WS = (m₂ - m₃) / V, where V is the volume of the specimen.
-
Water Solubility (WSP): WSP = (m₁ - m₃) / V.
-
Conclusion
The development of novel aromatic dimethacrylate monomers presents a promising avenue for advancing dental composite and adhesive technology. As demonstrated with the case of BMPB, these new monomers can offer significant improvements in key properties such as viscosity, degree of conversion, and mechanical performance when compared to traditional Bis-GMA based systems. The experimental protocols detailed in this document provide a comprehensive framework for the synthesis, formulation, and evaluation of such innovative dental materials. Further research and development in this area are crucial for creating more durable, reliable, and biocompatible dental restorations.
References
Application Notes and Protocols for Benzylidene Bismethacrylate-Based Bone Cements
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of bone cements based on benzylidene bismethacrylate monomers. The information is intended to guide researchers in the development and evaluation of new bone cement formulations with tailored properties.
Introduction
Acrylic bone cements are widely utilized in orthopedic surgery for the fixation of joint prostheses. While poly(methyl methacrylate) (PMMA) based cements are the most common, research into alternative monomers is driven by the desire to enhance mechanical properties, improve biocompatibility, and reduce polymerization shrinkage. This compound derivatives, such as 4,4'-(alpha-methylbenzylidene)-bis(2'-hydroxy-3'-methacryloyloxy-propoxy)benzene (4,4'-AMBHMB), offer a promising alternative due to their aromatic structure, which can impart increased strength and lower polymerization shrinkage compared to conventional Bis-GMA based systems.
These notes will detail the synthesis of a specific this compound monomer, its formulation into a resin system, and the experimental protocols for characterizing its key properties.
Monomer Synthesis: 4,4'-(alpha-methylbenzylidene)-bis(2'-hydroxy-3'-methacryloyloxy-propoxy)benzene (4,4'-AMBHMB)
The synthesis of 4,4'-AMBHMB provides a foundation for formulating novel bone cements. The workflow for this synthesis is outlined below.
Caption: Synthesis workflow for 4,4'-AMBHMB monomer.
Experimental Protocol: Synthesis of 4,4'-AMBHMB
This protocol is adapted from the synthesis of a similar dimethacrylate monomer and provides a general guideline.
Materials:
-
4,4'-(alpha-methylbenzylidene)bisphenol
-
Glycidyl methacrylate (GMA)
-
Benzyltriethylammonium chloride (catalyst)
-
Hydroquinone (inhibitor)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 4,4'-(alpha-methylbenzylidene)bisphenol in the anhydrous solvent.
-
Add benzyltriethylammonium chloride and hydroquinone to the solution and stir until dissolved.
-
Heat the mixture to 90-100°C.
-
Slowly add glycidyl methacrylate to the reaction mixture.
-
Maintain the reaction at 90-100°C for several hours, monitoring the progress by techniques such as titration of the epoxy groups or thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resulting solution with a sodium hydroxide solution to remove unreacted bisphenol and then with distilled water until the aqueous phase is neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the viscous 4,4'-AMBHMB monomer.
-
Characterize the synthesized monomer using FT-IR and ¹H-NMR spectroscopy to confirm its chemical structure.
Formulation of this compound-Based Resin System
For application as a bone cement, the synthesized monomer is typically formulated with a reactive diluent to reduce viscosity and improve handling characteristics. A common diluent is triethylene glycol dimethacrylate (TEGDMA).
Experimental Protocol: Resin Formulation
Materials:
-
Synthesized 4,4'-AMBHMB monomer
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Photoinitiator system (e.g., camphorquinone and an amine accelerator for light-curing, or benzoyl peroxide and an amine accelerator for chemical curing)
Procedure:
-
In a light-protected vessel, mix the 4,4'-AMBHMB monomer and TEGDMA in the desired weight ratio (e.g., 50:50 wt/wt).
-
Add the components of the chosen initiator system in the appropriate concentrations.
-
Thoroughly mix the components until a homogeneous resin is obtained.
-
Store the formulated resin in a dark, cool place before use.
The following diagram illustrates the relationship between the components in the formulated resin system.
Caption: Components of the formulated resin system.
Characterization of the Cured Resin
The performance of the formulated bone cement is evaluated through a series of characterization tests. The following protocols are based on standard methods for dental resins, which are analogous to bone cement testing.
Double Bond Conversion
The degree of conversion of the methacrylate groups upon polymerization is a critical factor influencing the mechanical properties and biocompatibility of the final cement.
Experimental Protocol: Measurement of Double Bond Conversion
Method: Fourier Transform Infrared (FT-IR) Spectroscopy[1][2][3].
Procedure:
-
Record the FT-IR spectrum of the uncured resin.
-
Cure the resin sample according to the chosen initiation method (e.g., light-curing for a specified time).
-
Record the FT-IR spectrum of the cured polymer.
-
The degree of conversion is calculated by monitoring the change in the absorption peak intensity of the aliphatic C=C bond (typically around 1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization, such as the aromatic C=C bond (around 1608 cm⁻¹).
-
The formula for calculating the degree of conversion (DC%) is: DC (%) = [1 - ( (Peak Area of aliphatic C=C after curing) / (Peak Area of aromatic C=C after curing) ) / ( (Peak Area of aliphatic C=C before curing) / (Peak Area of aromatic C=C before curing) )] x 100
Water Sorption and Solubility
Water sorption and solubility are important indicators of the material's stability in a physiological environment. These properties are typically measured according to ISO 4049 standards for polymer-based dental restorative materials[4][5][6][7].
Experimental Protocol: Water Sorption and Solubility
Procedure:
-
Prepare disc-shaped specimens of the cured resin (e.g., 15 mm diameter and 1 mm thickness).
-
Dry the specimens in a desiccator at 37°C until a constant mass (m₁) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot dry, and weigh to obtain the wet mass (m₂).
-
Re-dry the specimens in the desiccator until a constant mass (m₃) is achieved.
-
Calculate water sorption (Wsp) and solubility (Wsl) using the following equations:
-
Wsp (µg/mm³) = (m₂ - m₃) / V
-
Wsl (µg/mm³) = (m₁ - m₃) / V where V is the volume of the specimen in mm³.
-
Mechanical Properties
The mechanical strength of the bone cement is crucial for its clinical success. Flexural strength is a key parameter often evaluated.
Experimental Protocol: Flexural Strength
Method: Three-point bending test, often following ISO 4049 standards[8].
Procedure:
-
Prepare bar-shaped specimens of the cured resin (e.g., 25 mm x 2 mm x 2 mm).
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
Conduct the three-point bending test using a universal testing machine at a specified crosshead speed.
-
The flexural strength (σ) is calculated using the formula:
-
σ = (3FL) / (2bh²) where F is the maximum load at fracture, L is the span length, b is the width of the specimen, and h is the thickness of the specimen.
-
Quantitative Data Summary
The following tables summarize the properties of a 4,4'-AMBHMB/TEGDMA (50:50 wt/wt) resin system in comparison to a conventional Bis-GMA/TEGDMA (50:50 wt/wt) system, based on available literature.
Table 1: Physicochemical Properties
| Property | 4,4'-AMBHMB/TEGDMA | Bis-GMA/TEGDMA |
| Double Bond Conversion (%) | Same as control | Reference |
| Polymerization Shrinkage (%) | Lower than control | Reference |
| Water Sorption (µg/mm³) | Same as control | Reference |
| Water Solubility (µg/mm³) | Lower than control | Reference |
Table 2: Mechanical Properties
| Property | 4,4'-AMBHMB/TEGDMA | Bis-GMA/TEGDMA |
| Flexural Strength (MPa) | Higher than control | Reference |
| Glass Transition Temp. (°C) | Higher than control | Reference |
Biocompatibility Considerations
The biocompatibility of any new bone cement formulation is of paramount importance. While specific data for 4,4'-AMBHMB-based bone cements is limited, general principles for aromatic polymethacrylates apply. Residual monomers and degradation products are the primary source of potential cytotoxicity[9][10]. In vitro cytotoxicity assays, such as the MTT assay, are essential for initial screening[11][12]. Studies on other aromatic polymethacrylates suggest that the polymers themselves exhibit low toxicity, with any adverse effects primarily linked to unreacted monomers[13]. The presence of bisphenol A in the backbone of 4,4'-AMBHMB warrants careful evaluation of potential endocrine-disrupting effects, a known concern with bisphenol A and its derivatives[14].
Conclusion
This compound derivatives, such as 4,4'-AMBHMB, present a viable avenue for the development of novel bone cements with potentially improved mechanical properties and reduced polymerization shrinkage. The protocols outlined in these application notes provide a framework for the synthesis, formulation, and characterization of such materials. Further research is necessary to fully elucidate their mechanical performance under clinically relevant conditions and to conduct comprehensive biocompatibility assessments to ensure their safety for in vivo applications.
References
- 1. 2.3. Double Bond Conversion [bio-protocol.org]
- 2. Determination of double bond conversion in dental resins by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the Color Stability, Water Sorption, and Solubility of Current Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Aromatic Polymethacrylates from Lignin‐Based Feedstock: Synthesis, Thermal Properties, Life‐Cycle Assessment and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application of Methacrylated Polymers in Tissue Engineering Scaffolds: A Focus on Gelatin Methacryloyl (GelMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacrylated polymers are a cornerstone in the field of tissue engineering, offering a versatile platform for the creation of biocompatible and biodegradable scaffolds. These polymers can be photochemically crosslinked to form hydrogels with tunable mechanical properties, mimicking the native extracellular matrix (ECM). Among these, Gelatin Methacryloyl (GelMA) has emerged as a prominent biomaterial due to its excellent biocompatibility, cell-adhesion properties, and biodegradability. This document provides detailed application notes and protocols for the use of GelMA in tissue engineering, with a nod to the broader class of methacrylated and benzaldehyde-modified polymers.
Key Features of GelMA Scaffolds
GelMA is synthesized by the functionalization of gelatin with methacrylic anhydride, introducing methacrylate groups to the amine- and hydroxyl-containing residues of the gelatin backbone. This modification allows for rapid photocrosslinking in the presence of a photoinitiator and UV or visible light, forming a stable hydrogel scaffold.
Advantages of GelMA Scaffolds:
-
Biocompatibility: Derived from natural collagen, GelMA exhibits low immunogenicity and excellent biocompatibility.
-
Cell Adhesion: GelMA retains the cell-binding motifs (RGD sequences) of gelatin, promoting cell attachment, proliferation, and differentiation.
-
Tunable Properties: The mechanical properties, swelling behavior, and degradation rate of GelMA hydrogels can be precisely controlled by varying the degree of methacrylation, polymer concentration, and crosslinking density.[1][2][3]
-
Biodegradability: GelMA scaffolds are biodegradable, and their degradation rate can be tailored to match the rate of new tissue formation.[1]
Quantitative Data Summary
The properties of GelMA hydrogels are highly dependent on the synthesis parameters. The following tables summarize typical quantitative data for GelMA scaffolds.
Table 1: Mechanical Properties of GelMA Hydrogels
| GelMA Concentration (% w/v) | Degree of Methacrylation | Young's Modulus (kPa) |
| 5 | High | 10 - 30 |
| 10 | High | 40 - 100 |
| 15 | High | 100 - 250 |
| 10 | Low | 15 - 50 |
Note: The exact values can vary based on the specific photoinitiator, light intensity, and exposure time used for crosslinking.
Table 2: Biological Properties of GelMA Scaffolds
| Property | Typical Values/Observations |
| Cell Viability | > 90% after 7 days of culture[1] |
| Cell Spreading | Extensive cell spreading and formation of focal adhesions |
| Osteogenic Differentiation | Increased alkaline phosphatase activity and calcium deposition with osteogenic media |
| Endothelial Cell Behavior | Enhanced cell attachment and alignment on nanopatterned surfaces |
Experimental Protocols
Protocol 1: Synthesis of Gelatin Methacryloyl (GelMA)
This protocol describes the synthesis of GelMA with a high degree of methacrylation.
Materials:
-
Gelatin (from porcine skin, Type A)
-
Methacrylic anhydride (MAA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve 10 g of gelatin in 100 mL of PBS at 50°C with constant stirring until fully dissolved.
-
Slowly add 8 mL of methacrylic anhydride to the gelatin solution at a rate of 0.5 mL/min while stirring vigorously.
-
Allow the reaction to proceed for 3 hours at 50°C.
-
Stop the reaction by adding 400 mL of warm PBS to dilute the mixture.
-
Dialyze the solution against deionized water for 7 days at 40°C, changing the water twice daily, to remove unreacted MAA and other byproducts.
-
Freeze the purified GelMA solution at -80°C and then lyophilize for 4-5 days to obtain a white, porous foam.
-
Store the lyophilized GelMA at -20°C.
Protocol 2: Fabrication of GelMA Hydrogel Scaffolds
This protocol details the fabrication of cell-laden GelMA hydrogels via photopolymerization.
Materials:
-
Lyophilized GelMA
-
Photoinitiator (e.g., Irgacure 2959)
-
Cell culture medium
-
Cells of interest
-
UV or visible light source (365 nm)
-
Molds for scaffold casting (e.g., PDMS molds)
Procedure:
-
Dissolve the lyophilized GelMA in PBS or cell culture medium at 37°C to the desired concentration (e.g., 10% w/v).
-
Dissolve the photoinitiator in the GelMA solution to a final concentration of 0.5% w/v.
-
Resuspend the desired cell type in the GelMA precursor solution at the desired cell density.
-
Pipette the cell-laden GelMA solution into the molds.
-
Expose the solution to UV light (e.g., 5-10 mW/cm²) for a specified duration (e.g., 30-60 seconds) to induce photocrosslinking. The exposure time will influence the final stiffness of the hydrogel.
-
Gently remove the crosslinked hydrogel scaffolds from the molds and place them in a sterile culture medium.
-
Incubate the cell-laden scaffolds under standard cell culture conditions (37°C, 5% CO₂).
Protocol 3: Characterization of GelMA Scaffolds
Mechanical Testing:
-
Prepare acellular GelMA hydrogel discs of a defined geometry.
-
Perform unconfined compression testing using a mechanical tester to determine the Young's modulus.
Swelling Ratio:
-
Record the weight of the lyophilized GelMA scaffold (Wd).
-
Immerse the scaffold in PBS at 37°C until equilibrium swelling is reached.
-
Record the weight of the swollen scaffold (Ws).
-
Calculate the swelling ratio as (Ws - Wd) / Wd.
Cell Viability Assay (Live/Dead Staining):
-
Culture cell-laden GelMA scaffolds for the desired time period.
-
Wash the scaffolds with PBS.
-
Incubate the scaffolds in a solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) for 30-45 minutes.
-
Wash the scaffolds again with PBS.
-
Visualize the stained cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The interaction of cells with GelMA scaffolds can trigger various signaling pathways that influence cell behavior. For instance, the RGD motifs on the gelatin backbone can engage integrin receptors on the cell surface, activating downstream signaling cascades that regulate cell adhesion, proliferation, and differentiation.
Below are diagrams generated using the DOT language to visualize key experimental workflows and a simplified signaling pathway.
Caption: Experimental workflow for GelMA scaffold synthesis, fabrication, and characterization.
Caption: Simplified integrin-mediated signaling pathway in response to GelMA scaffolds.
Broader Context: Benzaldehyde-Modified Polymers
While this document focuses on GelMA, it is worth noting the utility of benzaldehyde functionalities in creating tissue engineering scaffolds. Benzaldehyde groups can react with amine groups on polymers like chitosan or gelatin via a Schiff base reaction to form hydrogels.[4] This offers an alternative crosslinking chemistry that does not require photoinitiation. These materials are often injectable and can be self-healing.[4]
Conclusion
GelMA and other methacrylated polymers represent a powerful and adaptable class of biomaterials for tissue engineering applications. Their tunable properties and excellent biocompatibility make them suitable for a wide range of applications, from fundamental cell biology studies to the development of clinically relevant tissue constructs. The protocols and data presented here provide a foundation for researchers to explore the potential of these materials in their own work.
References
- 1. Chitosan Poly(vinyl alcohol) Methacrylate Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelatin methacrylate scaffold for bone tissue engineering: The influence of polymer concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Benzylidene Bismethacrylate: Application Notes and Protocols for 3D Printing in Drug Development
Introduction
Benzylidene bismethacrylate is an emerging monomer in the field of additive manufacturing, particularly for applications in the pharmaceutical and biomedical sectors. Its unique chemical structure, featuring a benzylidene group, offers the potential for creating 3D printed materials with tailored mechanical properties, biocompatibility, and controlled release characteristics for drug delivery systems.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound-based resins for 3D printing.
Application Notes
The primary application of this compound in 3D printing revolves around its use as a crosslinking agent in photocurable resin formulations. These resins are suitable for vat photopolymerization techniques such as stereolithography (SLA) and digital light processing (DLP).[4][5] The incorporation of this compound can significantly influence the final properties of the printed object.
Key Advantages:
-
Enhanced Mechanical Properties: The rigid benzylidene group can contribute to increased stiffness and strength of the printed polymer network.[6][7]
-
Tunable Degradation: The ester linkages in the bismethacrylate structure are susceptible to hydrolysis, allowing for the design of biodegradable materials for drug delivery and tissue engineering scaffolds.
-
Biocompatibility: While specific data on this compound is emerging, acrylate-based resins have been extensively studied for their use in biomedical applications.[8]
-
Drug Encapsulation: The 3D printing process allows for the direct encapsulation of therapeutic agents within the polymer matrix, enabling the fabrication of personalized drug dosage forms with complex release profiles.[1][3][9]
Resin Formulation
A typical photocurable resin containing this compound would consist of the following components:
| Component | Function | Typical Concentration (w/w%) |
| This compound | Crosslinker | 10 - 40% |
| Oligomer (e.g., Urethane dimethacrylate) | Base Polymer | 30 - 60% |
| Reactive Diluent (e.g., Isobornyl acrylate) | Viscosity Modifier | 10 - 30% |
| Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide) | Initiates Polymerization | 0.5 - 2% |
| UV Blocker/Absorber (Optional) | Controls Cure Depth | 0.1 - 0.5% |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | Varies based on application |
Note: The optimal formulation will depend on the specific application, the 3D printer being used, and the desired properties of the final product.[4]
Experimental Protocols
Synthesis of this compound
While this compound may be commercially available, a general synthesis protocol is provided for researchers who wish to produce it in-house.
Workflow for this compound Synthesis:
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical Additive Manufacturing: a Novel Tool for Complex and Personalized Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Mechanical Properties and Biocompatibility of 3D Printing Acrylic Material with Bioactive Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for the Synthesis of Copolymers with Benzylidene Bismethacrylate Analogs for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of copolymers incorporating benzylidene-containing dimethacrylates. While direct literature on the copolymerization of a monomer precisely named "benzylidene bismethacrylate" is scarce, this document focuses on a closely related and synthetically accessible analog, 4,4'-(alpha-methylbenzylidene)-bis(2'-hydroxy-3'-methacryloyloxy-propoxy)benzene, and outlines general protocols for the copolymerization of dimethacrylate monomers. These protocols are broadly applicable to similar structures and are intended to serve as a foundational guide for researchers developing novel biomaterials for drug delivery applications.
Introduction
Methacrylate-based copolymers are extensively utilized in the biomedical field, particularly in drug delivery systems, owing to their biocompatibility, tunable properties, and ease of functionalization. The incorporation of bulky, aromatic moieties, such as the benzylidene group, into the polymer backbone can significantly influence the physicochemical properties of the resulting copolymers. These properties include thermal stability, mechanical strength, and hydrophobicity, all of which are critical parameters in the design of effective drug carriers. The dimethacrylate nature of these monomers also allows for the formation of cross-linked networks, leading to the development of hydrogels and nanoparticles with controlled swelling and drug release characteristics.
Applications in Drug Development
Copolymers derived from benzylidene-containing dimethacrylates hold considerable promise for various drug delivery applications:
-
Controlled Release Formulations: The cross-linked network structure can be tailored to control the diffusion rate of encapsulated therapeutic agents, enabling sustained and predictable drug release profiles.
-
Hydrophobic Drug Encapsulation: The aromatic benzylidene groups increase the hydrophobicity of the polymer matrix, making it suitable for the encapsulation and delivery of poorly water-soluble drugs.
-
Dental and Orthopedic Applications: The enhanced mechanical properties of these copolymers make them attractive for use in dental resins and bone cements, where they can also serve as a matrix for the localized delivery of antibiotics or anti-inflammatory agents.
Experimental Protocols
The following sections detail the synthesis of a representative benzylidene-containing dimethacrylate monomer and a general protocol for its copolymerization via free-radical polymerization.
Protocol 1: Synthesis of 4,4'-(alpha-methylbenzylidene)-bis(2'-hydroxy-3'-methacryloyloxy-propoxy)benzene
This protocol is adapted from the synthesis of a similar dimethacrylate monomer used in dental resin applications[1].
Materials:
-
4,4'-(alpha-methylbenzylidene)bisphenol
-
Glycidyl methacrylate
-
Triphenylphosphine (catalyst)
-
Hydroquinone (inhibitor)
-
Chloroform
-
Methanol
Procedure:
-
In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4,4'-(alpha-methylbenzylidene)bisphenol in chloroform.
-
Add glycidyl methacrylate to the solution in a 1:2 molar ratio with the bisphenol.
-
Add triphenylphosphine (0.5 mol% with respect to the bisphenol) as a catalyst and a small amount of hydroquinone as a polymerization inhibitor.
-
Heat the reaction mixture to 80°C and maintain under a nitrogen atmosphere with constant stirring for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Filter the white precipitate and wash it several times with methanol to remove unreacted starting materials and catalyst.
-
Dry the final product, 4,4'-(alpha-methylbenzylidene)-bis(2'-hydroxy-3'-methacryloyloxy-propoxy)benzene, under vacuum at room temperature.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups (e.g., C=O of methacrylate, C=C of vinyl group, and aromatic C=C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized monomer.
Protocol 2: Free-Radical Copolymerization with Methyl Methacrylate (MMA)
This is a general protocol for the solution copolymerization of a dimethacrylate monomer with a vinyl comonomer.
Materials:
-
4,4'-(alpha-methylbenzylidene)-bis(2'-hydroxy-3'-methacryloyloxy-propoxy)benzene (BBM)
-
Methyl methacrylate (MMA), freshly distilled
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Toluene or Dimethylformamide (DMF) as solvent
-
Methanol (for precipitation)
Procedure:
-
In a polymerization tube or a round-bottom flask, dissolve the desired molar ratio of BBM and MMA in the chosen solvent (e.g., toluene).
-
Add the initiator (AIBN or BPO) at a concentration of approximately 0.1-1.0 mol% with respect to the total monomer concentration.
-
De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which inhibits free-radical polymerization.
-
Seal the reaction vessel and immerse it in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN or 80-95°C for BPO).
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). The reaction time will influence the molecular weight and conversion.
-
Terminate the polymerization by cooling the reaction mixture in an ice bath.
-
Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated copolymer by filtration.
-
Purify the copolymer by redissolving it in a suitable solvent (e.g., chloroform or THF) and reprecipitating it into the non-solvent. Repeat this step 2-3 times.
-
Dry the final copolymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the synthesis and characterization of the copolymers.
Table 1: Reaction Conditions for the Synthesis of BBM-co-MMA Copolymers
| Experiment ID | BBM (mol%) | MMA (mol%) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| COP-1 | 10 | 90 | AIBN (0.5) | Toluene | 70 | 12 | Data |
| COP-2 | 20 | 80 | AIBN (0.5) | Toluene | 70 | 12 | Data |
| COP-3 | 30 | 70 | AIBN (0.5) | Toluene | 70 | 12 | Data |
Table 2: Characterization Data for BBM-co-MMA Copolymers
| Experiment ID | Copolymer Composition (BBM:MMA) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| COP-1 | Data | Data | Data | Data | Data |
| COP-2 | Data | Data | Data | Data | Data |
| COP-3 | Data | Data | Data | Data | Data |
Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature.
Visualizations
Synthesis of this compound Analog
References
Application Notes & Protocols: Benzylidene Bismethacrylate in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the potential use of benzylidene bismethacrylate as a key component in the development of sophisticated drug delivery systems. This document outlines the synthesis of the monomer, its polymerization into hydrogel matrices, and the subsequent characterization and evaluation of these systems for controlled drug release. The inherent pH sensitivity of the benzylidene acetal linkage makes this monomer a compelling candidate for targeted drug delivery to acidic microenvironments, such as those found in tumors or intracellular compartments.
Introduction to this compound in Drug Delivery
This compound is a crosslinking monomer that holds significant promise for the design of intelligent drug delivery platforms. Its molecular structure features two methacrylate groups, enabling its participation in polymerization reactions to form three-dimensional polymer networks. The central benzylidene acetal group is susceptible to cleavage under acidic conditions. This property can be harnessed to create "smart" hydrogels that release their therapeutic payload in response to specific pH triggers, offering a mechanism for site-specific drug delivery and minimizing off-target effects.[1]
Hydrogels formulated with this compound can encapsulate a wide range of therapeutic agents, from small molecule drugs to larger biologics.[2][3] The crosslinked network protects the drug from degradation in the physiological environment, while the pH-responsive nature of the crosslinks allows for controlled and triggered release.[4]
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through the reaction of benzaldehyde with a methacrylate-containing alcohol, such as 2-hydroxyethyl methacrylate (HEMA), in the presence of an acid catalyst. While direct synthesis protocols for this specific molecule are not abundant in publicly available literature, a general synthetic approach can be adapted from the synthesis of similar bismethacrylate monomers.[5][6]
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of a this compound-type monomer.
Materials:
-
Benzaldehyde
-
2-Hydroxyethyl methacrylate (HEMA)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inhibitor (e.g., hydroquinone)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde, a twofold molar excess of HEMA, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor to prevent premature polymerization.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Characterization:
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as C=O (ester), C=C (methacrylate), and C-O-C (acetal).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the monomer.
Caption: Synthetic workflow for this compound.
Preparation of Drug-Loaded Hydrogels
This compound can be copolymerized with a hydrophilic monomer, such as HEMA, to form a hydrogel. The drug is typically incorporated during the polymerization process.
Experimental Protocol: Hydrogel Formulation and Drug Loading
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
This compound (crosslinker)
-
Model drug (e.g., Doxorubicin)
-
Photoinitiator (e.g., Irgacure 2959) or thermal initiator (e.g., AIBN)[7]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a prepolymer solution by dissolving HEMA, this compound (e.g., 1-5 mol% of the total monomer), and the model drug in a suitable solvent (e.g., a mixture of PBS and ethanol).
-
Add the initiator to the solution and mix thoroughly.
-
Transfer the solution into a mold (e.g., between two glass plates with a spacer).
-
Initiate polymerization by exposing the mold to UV light (for photoinitiation) or by heating (for thermal initiation).[7]
-
After polymerization, remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted monomers and non-encapsulated drug.
-
Lyophilize the hydrogel for storage or proceed with characterization.
Characterization of Drug-Loaded Hydrogels
Morphology: The internal structure and porosity of the hydrogel can be visualized using Scanning Electron Microscopy (SEM).
Swelling Behavior: The swelling ratio of the hydrogel can be determined by measuring its weight change in different buffer solutions (e.g., pH 7.4 and pH 5.0).
Drug Loading and Encapsulation Efficiency: The amount of drug loaded into the hydrogel can be quantified by spectrophotometry of the washing solutions.
| Parameter | Formula | Description |
| Drug Loading (%) | (Weight of drug in hydrogel / Weight of hydrogel) x 100 | The percentage of drug content in the hydrogel. |
| Encapsulation Efficiency (%) | (Weight of drug in hydrogel / Initial weight of drug) x 100 | The percentage of the initial drug that is successfully encapsulated. |
In Vitro Drug Release Studies
The release of the encapsulated drug from the hydrogel is typically studied in vitro under conditions that mimic the physiological environment and the target acidic environment.
Experimental Protocol: In Vitro Drug Release
Materials:
-
Drug-loaded hydrogel discs
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Shaking incubator
Procedure:
-
Place a pre-weighed, drug-loaded hydrogel disc in a known volume of release medium (PBS pH 7.4 or acetate buffer pH 5.0).
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Expected Quantitative Data
The following table summarizes expected data from drug release studies of a hypothetical this compound-based hydrogel loaded with Doxorubicin.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 5 ± 1 | 15 ± 2 |
| 6 | 12 ± 2 | 45 ± 3 |
| 12 | 18 ± 3 | 70 ± 4 |
| 24 | 25 ± 3 | 92 ± 5 |
| 48 | 30 ± 4 | 98 ± 2 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results for pH-sensitive hydrogels.[8]
Caption: Workflow for hydrogel preparation and testing.
Mechanism of pH-Responsive Drug Release
The pH-sensitive release mechanism is predicated on the acid-catalyzed hydrolysis of the benzylidene acetal crosslinks. At physiological pH (7.4), the hydrogel remains stable, and drug release is slow, primarily governed by diffusion through the polymer matrix. In an acidic environment (e.g., pH 5.0), the acetal linkages are cleaved, leading to an increase in the mesh size of the hydrogel network and a more rapid release of the encapsulated drug.[1]
Caption: Mechanism of pH-responsive drug release.
Conclusion
This compound presents a versatile and promising platform for the development of advanced, pH-responsive drug delivery systems. The straightforward synthesis and polymerization, coupled with the inherent "smart" properties of the benzylidene group, make it an attractive candidate for further research and development in the field of targeted therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this and related monomers in creating the next generation of drug delivery vehicles.
References
- 1. WO2014106799A2 - Bis-glycidyl methacrylate monomers for composite resin formulations for dental use, methods for preparing said monomers, resin formulations for direct dental restoration comprising the same and uses thereof - Google Patents [patents.google.com]
- 2. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. US9254267B2 - Composite hydrogel drug delivery systems - Google Patents [patents.google.com]
- 5. Synthesis, characterization and photopolymerization of a new dimethacrylate monomer based on (alpha-methyl-benzylidene)bisphenol used as root canal sealer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
Application Notes and Protocols for Incorporating Benzylidene Bismethacrylate into Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to soft tissues make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1] The properties of a hydrogel are largely determined by its chemical composition and crosslinking density. The crosslinker, in particular, plays a crucial role in defining the network structure, mechanical strength, and swelling behavior of the hydrogel.
This document provides a detailed protocol for the incorporation of a novel, presumably hydrophobic crosslinker, Benzylidene bismethacrylate (BBM), into a poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogel system. Due to the limited availability of published data on this compound, this protocol is presented as a general guideline. The provided experimental data, derived from studies using the well-characterized hydrophobic crosslinker ethylene glycol dimethacrylate (EGDMA), serves as a representative example to illustrate the expected effects of a bismethacrylate crosslinker on hydrogel properties. Researchers should consider this document a starting point for the development and optimization of their specific hydrogel formulations.
Plausible Chemical Structure of this compound:
Experimental Protocols
Materials
-
2-hydroxyethyl methacrylate (HEMA), monomer
-
This compound (BBM), crosslinker (or a similar solid, hydrophobic bismethacrylate crosslinker like EGDMA)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA), photoinitiator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Deionized (DI) water
-
Model drug (e.g., Dexamethasone)
-
Syringes and needles
-
Glass plates
-
Teflon or silicone spacers (0.5 - 2 mm thickness)
-
UV lamp (365 nm)
-
Analytical balance
-
Mechanical testing instrument (e.g., universal testing machine)
-
UV-Vis spectrophotometer
-
Incubator or water bath (37°C)
-
Vortex mixer
-
Lyophilizer (freeze-dryer)
Hydrogel Synthesis (pHEMA-BBM)
This protocol describes the synthesis of pHEMA hydrogels crosslinked with this compound via photopolymerization.
-
Prepare the Pre-polymer Solution:
-
In a light-protected vial, dissolve the desired amount of this compound (BBM) in the 2-hydroxyethyl methacrylate (HEMA) monomer. As BBM is likely a solid and hydrophobic, gentle heating and vortexing may be required to facilitate dissolution. Note: If BBM is not fully soluble in HEMA, a co-solvent like ethanol can be used, but it should be evaporated before polymerization.
-
Add the photoinitiator, DMPA (typically 0.5-1.0 wt% with respect to the monomer), to the HEMA/BBM mixture.
-
Mix thoroughly until the photoinitiator is completely dissolved.
-
-
Molding the Hydrogel:
-
Assemble a mold by placing a Teflon or silicone spacer of the desired thickness between two glass plates.
-
Carefully inject the pre-polymer solution into the mold using a syringe, ensuring no air bubbles are trapped.
-
-
Photopolymerization:
-
Expose the mold to UV light (365 nm) for a sufficient time to ensure complete polymerization (typically 10-30 minutes, depending on the UV intensity and photoinitiator concentration). The hydrogel will turn from a liquid solution into a solid, transparent disc.
-
-
Hydrogel Disc Preparation and Purification:
-
Carefully disassemble the mold to retrieve the hydrogel sheet.
-
Use a biopsy punch or a sharp blade to cut hydrogel discs of a specific diameter (e.g., 6 mm).
-
To remove any unreacted monomers, crosslinkers, or initiator, immerse the hydrogel discs in a large volume of DI water or a mixture of ethanol and DI water (e.g., 50:50 v/v) for 48-72 hours. The washing solution should be changed every 12 hours.
-
Finally, wash the hydrogels extensively with DI water to remove any residual ethanol.
-
Store the purified hydrogels in PBS at 4°C until further use.
-
Swelling Studies
-
Take the fully hydrated hydrogel discs and gently blot the surface with a lint-free wipe to remove excess water.
-
Weigh the swollen hydrogel (Ws).
-
Freeze-dry the hydrogel discs until a constant weight is achieved to obtain the dry weight (Wd).
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR (%) = [(Ws - Wd) / Wd] x 100
Mechanical Testing (Compressive Modulus)
-
Ensure the hydrogel discs are fully swollen in PBS at 37°C.
-
Measure the diameter and thickness of the swollen hydrogel disc.
-
Place the hydrogel disc on the lower platen of a mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress and strain data.
-
The compressive modulus can be calculated from the slope of the initial linear region (typically 5-15% strain) of the stress-strain curve.[2]
Drug Loading and In Vitro Release
-
Drug Loading (Equilibrium Swelling Method):
-
Prepare a solution of the model drug (e.g., 1 mg/mL Dexamethasone in PBS or an ethanol/PBS mixture to aid solubility).
-
Immerse the pre-weighed, dry hydrogel discs in the drug solution.
-
Allow the hydrogels to swell for 48-72 hours at room temperature in the dark to reach equilibrium.
-
After loading, remove the hydrogels, rinse briefly with PBS to remove surface-adhered drug, and gently blot dry.
-
-
In Vitro Drug Release:
-
Place each drug-loaded hydrogel disc in a vial containing a known volume of pre-warmed PBS (pH 7.4) at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.[3][4]
-
Data Presentation
The following tables present representative quantitative data on the effect of a hydrophobic bismethacrylate crosslinker (EGDMA) on the properties of pHEMA hydrogels. These values should be considered as a general guide for the expected trends when using this compound.
Table 1: Effect of Crosslinker Concentration on the Equilibrium Swelling Ratio (ESR) of pHEMA Hydrogels.
| Crosslinker (EGDMA) Concentration (mol%) | Equilibrium Swelling Ratio (ESR) (%) |
| 0.5 | 65 ± 4 |
| 1.0 | 58 ± 3 |
| 2.0 | 50 ± 5 |
| 5.0 | 42 ± 3 |
Data are presented as mean ± standard deviation and are based on values reported in the literature for pHEMA-EGDMA hydrogels. Actual values for pHEMA-BBM hydrogels may vary.[5]
Table 2: Effect of Crosslinker Concentration on the Compressive Modulus of pHEMA Hydrogels.
| Crosslinker (EGDMA) Concentration (wt%) | Compressive Modulus (kPa) |
| 0.1 | 50 ± 8 |
| 0.3 | 120 ± 15 |
| 0.5 | 210 ± 20 |
| 1.0 | 350 ± 30 |
Data are presented as mean ± standard deviation and are based on values reported in the literature for pHEMA-EGDMA hydrogels. Actual values for pHEMA-BBM hydrogels may vary.[2]
Table 3: Representative In Vitro Release of Dexamethasone from pHEMA-based Hydrogels with Different Crosslinking Densities.
| Time (hours) | Cumulative Release (%) - Low Crosslinking | Cumulative Release (%) - High Crosslinking |
| 1 | 25 ± 3 | 15 ± 2 |
| 4 | 55 ± 5 | 35 ± 4 |
| 8 | 75 ± 6 | 50 ± 5 |
| 12 | 88 ± 4 | 62 ± 6 |
| 24 | 95 ± 3 | 75 ± 5 |
| 48 | 98 ± 2 | 85 ± 4 |
Data are presented as mean ± standard deviation and are representative of typical release profiles. The release kinetics are highly dependent on the specific hydrogel formulation and the drug used.[3][4]
Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of this compound hydrogels.
General Signaling Pathway Modulation
Caption: General mechanism of a hydrogel-based drug delivery system modulating a cellular signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Benzylidene Bismethacrylate Monomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of benzylidene bismethacrylate monomer.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound monomer?
Common impurities can include unreacted starting materials such as benzaldehyde and methacrylic acid, byproducts from side reactions, polymerization inhibitors, and residual solvents from the synthesis. The presence of these impurities can affect polymerization kinetics and the properties of the final polymer.
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification methods for monomers like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity.
Q3: How can I assess the purity of the purified monomer?
Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities and residual solvents.
-
Infrared (IR) Spectroscopy: To verify the presence of characteristic functional groups.
Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was added).- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the monomer.- Allow the solution to cool more slowly to room temperature, then transfer to an ice bath. |
| Oily precipitate forms instead of crystals. | - The melting point of the monomer is lower than the temperature of the crystallization solvent.- The presence of significant impurities is disrupting crystal lattice formation. | - Choose a solvent with a lower boiling point.- Perform a preliminary purification step, such as a solvent wash, to remove major impurities before recrystallization. |
| Low recovery of the purified monomer. | - The monomer is too soluble in the chosen recrystallization solvent, even at low temperatures.- Premature crystallization occurred during hot filtration. | - Select a different solvent or a solvent mixture where the monomer has lower solubility at cold temperatures.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization during filtration. |
| Crystals are colored. | - Colored impurities are co-crystallizing with the monomer. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the monomer from impurities. | - The chosen eluent system has incorrect polarity.- The column was not packed properly, leading to channeling. | - Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal eluent for separation.- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[1] |
| The monomer is not eluting from the column. | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| Cracks appear in the silica gel bed. | - The column has run dry. | - Never let the solvent level drop below the top of the silica gel. Keep the column topped up with the eluent.[1] |
| Slow flow rate. | - The silica gel is too fine.- The column is too tightly packed. | - Use a coarser mesh silica gel.- Apply gentle air pressure to the top of the column to increase the flow rate. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude monomer in various solvents at room temperature and upon heating. An ideal solvent will dissolve the monomer when hot but not when cold. Common choices for similar compounds include ethanol, methanol, or mixtures of hexane and ethyl acetate.
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation between the monomer and its impurities. A typical starting point for a moderately polar compound could be a mixture of hexane and ethyl acetate.
-
Column Packing: In a fume hood, prepare a slurry of silica gel in the chosen eluent.[1] Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring a level and uniform bed.
-
Sample Loading: Dissolve the crude monomer in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions.[1] The polarity of the eluent can be gradually increased if necessary to elute all compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Solvent Removal: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to obtain the purified monomer.[1]
Quantitative Data Summary
The following table provides typical expected outcomes for the purification of a monomer like this compound. Actual results may vary based on the initial purity of the crude product.
| Purification Method | Parameter | Expected Range | Notes |
| Recrystallization | Purity | >98% | Dependent on the nature of impurities. |
| Yield | 60-85% | Some product will be lost due to its solubility in the cold solvent. | |
| Column Chromatography | Purity | >99% | Can achieve very high purity by separating closely related impurities. |
| Yield | 70-95% | Yield can be higher than recrystallization if optimized, but can be lower if the compound is unstable on silica. |
Visualizations
Caption: Workflow for the purification of this compound via recrystallization.
Caption: Workflow for the purification of this compound using column chromatography.
Caption: Logical diagram for troubleshooting purification methods.
References
Technical Support Center: Inhibition of Premature Polymerization of Benzylidene Bismethacrylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to prevent the premature polymerization of benzylidene bismethacrylate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is becoming viscous and forming a gel over time. What is happening?
A1: This is a classic sign of premature polymerization. This compound, like other methacrylate monomers, can undergo spontaneous polymerization, especially when exposed to heat, light, or contaminants. This process involves the joining of monomer units to form long polymer chains, leading to an increase in viscosity and eventual solidification (gelation).
Q2: What are the common causes of premature polymerization?
A2: The primary triggers for premature polymerization of methacrylate monomers include:
-
Elevated Temperatures: Heat can initiate the formation of free radicals, which start the polymerization chain reaction.
-
Exposure to Light: UV light, in particular, can provide the energy needed to initiate polymerization.
-
Contamination: Peroxides, dust, and certain metals can act as initiators.
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Inhibitor Depletion: The inhibitor present in the monomer can be consumed over time, leaving the monomer unprotected.
-
Presence of Oxygen (for certain inhibitors): Some common inhibitors, like hydroquinone (HQ), require the presence of a small amount of oxygen to function effectively. Storing under an inert atmosphere without an appropriate anaerobic inhibitor can lead to polymerization.
Q3: What are the recommended inhibitors for this compound?
A3: While specific data for this compound is limited, common and effective inhibitors for methacrylate monomers include:
-
Hydroquinone (HQ)
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Monomethyl ether of hydroquinone (MEHQ)
-
Butylated hydroxytoluene (BHT)
-
Phenothiazine (PTZ)
The choice of inhibitor and its concentration depend on the specific application, required shelf life, and subsequent polymerization conditions. For applications where the monomer will be exposed to higher temperatures, a more robust inhibitor or a combination of inhibitors might be necessary.
Q4: How do these inhibitors work?
A4: These inhibitors are radical scavengers. They interrupt the chain reaction of polymerization by reacting with and neutralizing the free radicals that propagate the polymer chain. This prevents the monomer molecules from linking together.
Q5: I need to remove the inhibitor before my polymerization reaction. How can I do this safely?
A5: Removing the inhibitor is often necessary for controlled polymerization experiments. Common methods include:
-
Column Chromatography: Passing the monomer through a column packed with a suitable adsorbent, such as activated alumina or a dedicated inhibitor removal resin. This is a widely used and effective method.
-
Washing with an Alkaline Solution: Washing the monomer solution with an aqueous solution of sodium hydroxide can remove phenolic inhibitors like HQ and MEHQ. This must be followed by washing with deionized water to remove the alkali and then drying the monomer.
-
Distillation: Vacuum distillation can be used to separate the monomer from the less volatile inhibitor. However, this method carries a significant risk of inducing polymerization in the distillation flask due to the application of heat. It should only be performed with extreme caution, typically with the addition of a non-volatile inhibitor to the distillation pot.
Caution: Once the inhibitor is removed, the monomer is highly susceptible to polymerization and should be used immediately or stored under refrigerated conditions for a very short period.
Q6: What are the ideal storage and handling conditions for this compound?
A6: To maximize shelf life and prevent premature polymerization, adhere to the following guidelines:
-
Storage Temperature: Store in a cool, dark place, typically between 2-8°C. Avoid freezing, as this can cause the inhibitor to crystallize and separate from the monomer.
-
Light: Store in an opaque or amber-colored container to protect from light.
-
Atmosphere: For inhibitors like HQ and MEHQ that require oxygen, the container should have a headspace of air. Do not store under an inert atmosphere unless an anaerobic inhibitor is used.
-
Container: Use containers made of an inert material, such as amber glass or a suitable plastic that does not leach contaminants.
-
Handling: When handling, use clean, dry equipment. Avoid contact with sources of ignition, high temperatures, and direct sunlight.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Monomer appears cloudy or hazy | Partial polymerization (formation of micro-polymers) or water contamination. | Filter the monomer through a 0.2 µm PTFE filter. If cloudiness persists, it may be an indication of advanced polymerization, and the monomer should be discarded. |
| Monomer has a yellowish tint | Oxidation or degradation of the inhibitor or monomer. | While a slight yellowing may not always indicate polymerization, it is a sign of chemical change. It is advisable to test a small sample for performance before using it in a critical experiment. |
| Inconsistent results in polymerization experiments | Partial polymerization of the monomer stock, leading to variations in viscosity and reactivity. | Always use fresh monomer or monomer that has been properly stored. If in doubt, purify the monomer by passing it through an inhibitor removal column immediately before use. |
| Polymerization occurs in the storage container | Inhibitor has been depleted, improper storage conditions (e.g., high temperature, light exposure), or contamination. | Review storage conditions. If the monomer has been stored for an extended period or under suboptimal conditions, it should be discarded. |
Quantitative Data on Inhibitor Performance
The following table summarizes the stability of ethyl methacrylate with various inhibitors at an elevated temperature. While this data is not for this compound, it provides a useful comparison of the relative effectiveness of common inhibitors.
| Inhibitor | Concentration (ppm) | Days to Polymerization at 75°C |
| Alpha-tocopherol | 100 | > 60 |
| Hydroquinone (HQ) | 100 | 15 |
| Methyl ether of hydroquinone (MEHQ) | 100 | 12 |
| Butylated hydroxytoluene (BHT) | 100 | 10 |
Data adapted from US Patent US20030191338A1. The stability of this compound may differ.
Experimental Protocols
Protocol 1: Evaluation of Inhibitor Effectiveness
Objective: To determine the effectiveness of an inhibitor in preventing the thermal polymerization of this compound.
Materials:
-
This compound
-
Selected inhibitor(s) (e.g., HQ, MEHQ, BHT)
-
Small, sealable glass vials (e.g., 4 mL)
-
Heating block or oven with precise temperature control
-
Viscometer or rheometer (optional)
Procedure:
-
Prepare solutions of this compound with varying concentrations of the inhibitor to be tested (e.g., 50, 100, 200, 500 ppm). Include a control sample with no inhibitor.
-
Aliquot equal volumes of each solution into separate, labeled glass vials.
-
Seal the vials, ensuring a small air headspace if using an oxygen-dependent inhibitor.
-
Place the vials in a heating block or oven set to a constant elevated temperature (e.g., 60°C or 75°C).
-
Visually inspect the samples at regular intervals (e.g., every 24 hours) for any signs of polymerization, such as increased viscosity, cloudiness, or gel formation.
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Record the time it takes for each sample to polymerize. This is the induction period.
-
(Optional) For a more quantitative analysis, the viscosity of the samples can be measured over time. A significant increase in viscosity indicates the onset of polymerization.
Protocol 2: Monitoring Polymerization using FTIR Spectroscopy
Objective: To quantify the rate of polymerization by monitoring the disappearance of the methacrylate C=C bond.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound with and without inhibitor
-
Light source for photopolymerization (if applicable)
Procedure:
-
Acquire a background spectrum on the clean ATR crystal.
-
Place a small drop of the monomer sample onto the ATR crystal.
-
Acquire an initial spectrum of the unpolymerized monomer. The peak of interest is the methacrylate C=C stretching vibration, typically around 1635-1640 cm⁻¹. An internal standard peak, such as the carbonyl C=O stretch (around 1720 cm⁻¹), should also be identified.
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Initiate polymerization (e.g., by heating the sample or exposing it to UV light).
-
Acquire spectra at regular time intervals during the polymerization process.
-
Calculate the degree of conversion (DC%) at each time point using the following formula: DC (%) = [1 - ( (Peak Area of C=C) / (Peak Area of C=O) )_polymer / ( (Peak Area of C=C) / (Peak Area of C=O) )_monomer ] * 100
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Plot the DC% versus time to obtain the polymerization kinetics. The presence of an effective inhibitor will result in a delayed onset of polymerization (an induction period).
Visualizations
Caption: Workflow of free-radical polymerization and the role of inhibitors.
Caption: Troubleshooting flowchart for premature polymerization.
Reducing polymerization shrinkage of Benzylidene bismethacrylate resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the polymerization shrinkage of benzylidene bismethacrylate resins.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound resins.
| Problem | Potential Cause | Suggested Solution |
| High Polymerization Shrinkage | High concentration of reactive methacrylate groups. | Synthesize or procure this compound monomers with a higher molecular weight and larger molecular volume. This reduces the density of reactive double bonds.[1] |
| Low molecular weight diluents in the resin formulation. | Minimize the use of low molecular weight diluents like TEGDMA (triethylene glycol dimethacrylate), as they increase the density of polymerizable carbon-carbon double bonds, leading to higher shrinkage.[2] | |
| Rapid polymerization rate. | Employ a "soft-start" or ramped curing protocol where the light intensity is gradually increased. This allows for stress relaxation before the gel point is reached. | |
| Low Degree of Conversion | Insufficient light intensity or exposure time. | Ensure the light source has the appropriate wavelength and intensity for the photoinitiator used. Increase the curing time or intensity, but be mindful that higher intensity can increase shrinkage stress. |
| Phase separation during polymerization. | For experimental formulations, ensure miscibility of all components in the monomer stage. Consider using a co-monomer that improves compatibility. | |
| Oxygen inhibition at the surface. | Conduct polymerization in an inert atmosphere (e.g., under nitrogen) to prevent oxygen from scavenging free radicals and inhibiting surface cure. | |
| Poor Mechanical Properties of Cured Resin | Low degree of conversion. | Address the factors leading to a low degree of conversion as mentioned above. Higher conversion generally leads to improved mechanical properties. |
| Inhomogeneous polymer network. | Ensure thorough mixing of the resin components before polymerization. The use of bulky monomers can sometimes lead to more homogeneous copolymer networks.[3][4] | |
| Suboptimal filler loading. | If using fillers, ensure they are well-dispersed and have good adhesion to the resin matrix, often facilitated by a silane coupling agent. | |
| Yellowing or Discoloration of Cured Resin | Oxidation of components in the resin formulation. | This can sometimes be attributed to the photoinitiator system or other additives. Ensure high-purity monomers and initiators are used. |
| Incomplete polymerization. | Unreacted monomers can sometimes contribute to discoloration over time. Optimize the curing process to maximize the degree of conversion. |
Frequently Asked Questions (FAQs)
1. What is polymerization shrinkage in this compound resins and why is it a concern?
Polymerization shrinkage is the volumetric reduction that occurs when monomer molecules convert into a polymer network. This happens because the longer van der Waals forces between monomer molecules are replaced by shorter covalent bonds in the polymer chain, leading to a more compact structure.[5] This shrinkage can induce stress at the interface of the resin with other materials, potentially leading to debonding, microcracks, and compromised performance of the final product.[6][7][8]
2. How can the structure of the this compound monomer be modified to reduce shrinkage?
One effective strategy is to increase the molecular weight and volume of the monomer. By incorporating bulkier substituent groups into the monomer structure, the concentration of reactive methacrylate groups per unit volume is decreased. This leads to less overall contraction during polymerization.[3][4][9] For instance, synthesizing this compound monomers with larger aromatic or aliphatic side chains can effectively reduce polymerization shrinkage.
3. What is the role of fillers in controlling polymerization shrinkage?
Incorporating inorganic fillers into the resin matrix is a common method to reduce polymerization shrinkage.[8] The fillers are inert and do not participate in the polymerization reaction, so they displace a volume of the resin that would otherwise shrink. Increasing the filler load generally leads to lower overall shrinkage of the composite material.
4. Can the polymerization process itself be modified to reduce shrinkage stress?
Yes, modifying the curing protocol can significantly impact shrinkage stress. Techniques like "soft-start" or "pulse-delay" curing, where the light intensity is applied gradually or intermittently, can allow for a slower polymerization rate. This provides more time for the polymer chains to relax and relieve stress before the material solidifies (reaches its gel point).
5. How is polymerization shrinkage measured?
Several methods can be used to measure polymerization shrinkage, including:
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Gas Pycnometry: This technique measures the volume of the resin before and after polymerization by gas displacement. It is a non-contact method suitable for materials sensitive to water absorption.
-
Dilatometry: This method measures the change in volume by observing the displacement of a liquid (like mercury or water) in a capillary tube connected to a chamber containing the polymerizing resin.
-
Bonded-Disk Method: This technique measures the axial shrinkage of a resin disk bonded between two plates.
-
Archimedes' Principle (Buoyancy Method): This involves measuring the density of the uncured and cured resin by weighing it in air and in a liquid of known density.
Quantitative Data on Low-Shrinkage Monomers
The following table summarizes data on the polymerization shrinkage of various methacrylate monomers, highlighting the effectiveness of using high molecular weight and bulky monomers.
| Monomer System | Volumetric Shrinkage (%) | Degree of Conversion (%) | Reference |
| Bis-GMA/TEGDMA (50/50 wt%) | ~5-7% | ~55-65% | [1] |
| Experimental Bulky Monomer/TEGDMA | Similar to control | Higher than control | [3][4] |
| Experimental Bulky Monomer/PEGDMA | Lower than control | Comparable to control | [3][4] |
| Liquid Crystal Monomer (V) | ~2% | Similar to conventional | [10] |
| Conventional Control (GTE) | >8% | Similar to (V) | [10] |
| Bis-EFMA-based Resins | ~3-5% | >59% | [11][12] |
Experimental Protocols
Measurement of Volumetric Polymerization Shrinkage using Gas Pycnometry
-
Sample Preparation: Prepare a small, precisely weighed sample of the uncured this compound resin.
-
Initial Volume Measurement: Place the uncured sample into the chamber of a gas pycnometer. The instrument will determine the initial volume of the sample by measuring the pressure change of a known volume of an inert gas (e.g., helium) introduced into the chamber.
-
Polymerization: Remove the sample and cure it according to the desired protocol (e.g., using a specific light source for a set duration and intensity).
-
Final Volume Measurement: After the sample has cooled to room temperature, place the cured polymer back into the gas pycnometer to measure its final volume.
-
Calculation of Shrinkage: The volumetric shrinkage (S) is calculated using the following formula: S (%) = [(V_initial - V_final) / V_initial] * 100 Where V_initial is the volume of the uncured resin and V_final is the volume of the cured polymer.
Measurement of Degree of Conversion using FTIR Spectroscopy
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Initial Spectrum: Record the Fourier Transform Infrared (FTIR) spectrum of the uncured resin. Identify the absorbance peak corresponding to the aliphatic carbon-carbon double bond (C=C) of the methacrylate group, typically around 1638 cm⁻¹. Also, identify an internal standard peak that does not change during polymerization, such as the aromatic C=C peak around 1608 cm⁻¹.
-
Polymerization: Cure the resin sample directly in the FTIR spectrometer or cure a separate sample under identical conditions and then prepare it for FTIR analysis (e.g., as a thin film or in a KBr pellet).
-
Final Spectrum: Record the FTIR spectrum of the cured polymer.
-
Calculation of Degree of Conversion: The degree of conversion (DC) is calculated by comparing the change in the height of the aliphatic C=C peak relative to the internal standard peak before and after polymerization. The formula is: DC (%) = [1 - (A_aliphatic / A_aromatic)_cured / (A_aliphatic / A_aromatic)_uncured] * 100 Where A_aliphatic and A_aromatic are the absorbance peak heights of the aliphatic and aromatic C=C bonds, respectively.
Visualizations
Caption: Workflow for measuring polymerization shrinkage.
Caption: Reducing shrinkage via monomer design.
References
- 1. biomaterials.pl [biomaterials.pl]
- 2. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 3. Synthesis and photopolymerization of low shrinkage methacrylate monomers containing bulky substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijaers.com [ijaers.com]
- 6. scielo.br [scielo.br]
- 7. Polymerization shrinkage stress of composite resins and resin cements - What do we need to know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. Polymerization shrinkage of methacrylate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of low-shrinkage polymerizable methacrylate liquid-crystal monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Low shrinkage bulk-filled dental resin composites with non-estrogenic dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the mechanical properties of Benzylidene bismethacrylate polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylidene bismethacrylate polymers. The information provided is based on established principles of methacrylate polymer chemistry and may require adaptation for specific experimental contexts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and processing of this compound and related aromatic dimethacrylate polymers.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Polymerization | Oxygen Inhibition: Dissolved oxygen can scavenge free radicals, inhibiting polymerization initiation. | Degas the monomer solution prior to adding the initiator by bubbling an inert gas (e.g., nitrogen or argon) through it. |
| Inhibitor Presence: Monomers are often shipped with inhibitors (e.g., hydroquinone) to prevent premature polymerization. | Remove the inhibitor by passing the monomer through a column of activated basic alumina or a commercial inhibitor removal column. | |
| Insufficient Initiator Concentration or Activity: The initiator may have degraded, or the concentration may be too low for the reaction conditions. | Use a fresh initiator and ensure it is stored correctly. Optimize the initiator concentration through a series of small-scale experiments. | |
| Low Polymerization Temperature: The reaction temperature may be too low to achieve an adequate rate of initiator decomposition. | Increase the reaction temperature according to the initiator's half-life data. Be cautious of overheating, which can lead to uncontrolled polymerization. | |
| Brittle Polymer | High Crosslink Density: A high concentration of the bismethacrylate monomer can lead to a densely crosslinked and brittle network. | Copolymerize with a monofunctional methacrylate monomer to reduce the overall crosslink density and improve flexibility. |
| Incomplete Conversion: Residual unreacted monomer can act as a plasticizer, but can also lead to a poorly formed network with inferior mechanical properties. | Optimize polymerization conditions (initiator concentration, temperature, time) to maximize monomer conversion. Post-curing at an elevated temperature can also improve conversion. | |
| Phase Separation or Hazy Appearance | Poor Monomer/Comonomer Miscibility: If using comonomers, they may not be fully miscible with the this compound. | Ensure all monomers are fully dissolved and the mixture is homogeneous before initiating polymerization. Consider using a co-solvent if miscibility is a persistent issue. |
| Water Contamination: The presence of water can interfere with the polymerization of some methacrylate systems. | Use dry glassware and ensure all reagents are anhydrous. | |
| High Polymerization Shrinkage | High Concentration of Double Bonds: The conversion of van der Waals gaps between monomer molecules to covalent bonds in the polymer network leads to volumetric shrinkage. | Incorporate high molecular weight monomers or fillers into the formulation to reduce the overall concentration of reactive double bonds. |
Frequently Asked Questions (FAQs)
Q1: What is a typical initiator system for the polymerization of this compound?
A common approach for photopolymerization involves a binary system consisting of a photosensitizer, such as camphorquinone (CQ), and a co-initiator, typically a tertiary amine like ethyl 4-(dimethylamino)benzoate (EDMAB). For thermal polymerization, initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are frequently used.
Q2: How can I improve the flexural strength of my this compound polymer?
Improving flexural strength often involves optimizing the polymer network structure. This can be achieved by:
-
Copolymerization: Introducing a comonomer can alter the polymer backbone's flexibility and toughness.
-
Adding Fillers: Incorporating reinforcing fillers, such as silanized glass fibers or silica nanoparticles, can significantly enhance mechanical properties.
-
Optimizing Curing: Ensuring a high degree of monomer conversion is crucial for achieving optimal mechanical properties. This can be influenced by the initiator concentration, curing time, and post-curing treatments.
Q3: My polymer is too rigid for my application. How can I increase its flexibility?
To increase flexibility, you can reduce the crosslink density. This can be done by copolymerizing the this compound with a monofunctional methacrylate monomer. The inclusion of longer, more flexible comonomers can also impart greater flexibility to the final polymer network.
Q4: What analytical techniques are recommended for characterizing the mechanical properties of these polymers?
Standard mechanical testing methods for polymers are applicable here. These include:
-
Flexural Strength and Modulus: Typically measured using a three-point bending test according to ISO 4049 standards for dental materials.
-
Hardness: Can be assessed using microhardness testers (e.g., Knoop or Vickers).
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the glass transition temperature (Tg) and storage modulus.
Data Presentation
The following tables summarize typical mechanical properties of aromatic dimethacrylate-based dental composites, which are analogous to this compound polymers. The exact values for a specific this compound formulation will vary depending on the precise composition and curing conditions.
Table 1: Mechanical Properties of Aromatic Dimethacrylate-Based Resin Composites
| Property | Typical Range of Values | Test Standard |
| Flexural Strength (MPa) | 80 - 160 | ISO 4049 |
| Flexural Modulus (GPa) | 8 - 20 | ISO 4049 |
| Compressive Strength (MPa) | 250 - 400 | ISO 9917 |
| Knoop Hardness (KHN) | 40 - 80 | ASTM E384 |
Table 2: Influence of Filler Content on Mechanical Properties (Illustrative)
| Filler Content (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 50 | 90 - 110 | 9 - 12 |
| 60 | 110 - 130 | 12 - 15 |
| 70 | 130 - 150 | 15 - 18 |
Experimental Protocols
Protocol 1: Synthesis of a this compound Copolymer (Illustrative)
Objective: To synthesize a copolymer of this compound and a monofunctional methacrylate to improve flexibility.
Materials:
-
This compound monomer
-
Methyl methacrylate (MMA) comonomer
-
Camphorquinone (CQ) photoinitiator
-
Ethyl 4-(dimethylamino)benzoate (EDMAB) co-initiator
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a monomer mixture with the desired molar ratio of this compound and MMA.
-
Add CQ (e.g., 0.2 wt%) and EDMAB (e.g., 0.8 wt%) to the monomer mixture.
-
Stir the mixture in the dark until all components are fully dissolved.
-
Degas the resin mixture by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Transfer the resin to a mold of the desired geometry.
-
Cure the resin using a dental curing light (e.g., at a wavelength of 470 nm) for the recommended time (e.g., 40-60 seconds per side).
-
Post-cure the polymer by heating in an oven at a temperature below its glass transition temperature (e.g., 100 °C) for several hours to enhance monomer conversion.
Protocol 2: Measurement of Flexural Strength
Objective: To determine the flexural strength and modulus of the synthesized polymer.
Apparatus:
-
Universal testing machine with a three-point bending fixture.
-
Rectangular molds (e.g., 25 mm x 2 mm x 2 mm as per ISO 4049).
Procedure:
-
Prepare rectangular bar-shaped specimens of the polymer using the synthesis protocol.
-
Store the specimens in distilled water at 37 °C for 24 hours before testing.
-
Measure the dimensions (width and height) of each specimen at three points and calculate the average.
-
Place the specimen on the supports of the three-point bending fixture.
-
Apply a load at the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
-
Record the fracture load.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the following equations:
-
σ = 3FL / 2bh²
-
E = FL³ / 4bh³d Where:
-
F = Fracture load (N)
-
L = Span length (mm)
-
b = Specimen width (mm)
-
h = Specimen height (mm)
-
d = Deflection of the specimen at the point of fracture (mm)
-
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and mechanical testing.
Caption: Troubleshooting logic for common polymerization issues.
Technical Support Center: Degradation and Stability of Benzylidene Bismethacrylate-Based Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylidene bismethacrylate-based materials. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound-based materials?
A1: The degradation of this compound-based materials is primarily influenced by three main pathways: hydrolytic, thermal, and photodegradation.
-
Hydrolytic Degradation: The ester linkages in the methacrylate backbone are susceptible to hydrolysis, leading to chain scission and the release of methacrylic acid and the benzylidene-containing diol. This process can be accelerated in acidic or alkaline environments.
-
Thermal Degradation: At elevated temperatures, these polymers can undergo thermal decomposition. The degradation of methacrylate polymers often proceeds via chain scission and depolymerization, yielding the constituent monomers.[1] The presence of the aromatic benzylidene group can influence the thermal stability.
-
Photodegradation: Exposure to ultraviolet (UV) radiation can induce photodegradation. Aromatic methacrylates can absorb UV light, leading to the formation of free radicals that can initiate chain scission and crosslinking reactions, altering the material's properties.[2]
Q2: What are the expected degradation products of this compound polymers?
A2: The primary degradation products will depend on the degradation mechanism.
-
Hydrolysis: Expected products include methacrylic acid and the corresponding bis-diol derived from the benzylidene acetal.
-
Thermal Decomposition: The major product is typically the this compound monomer, along with smaller fragments resulting from the breakdown of the polymer backbone and side groups.[3]
-
Photodegradation: A complex mixture of products can be formed, including oligomeric fragments, and compounds resulting from the rearrangement or cleavage of the benzylidene group.
Q3: How can I monitor the degradation of my this compound material?
A3: Several analytical techniques can be employed to monitor degradation:
-
Gel Permeation Chromatography (GPC/SEC): This is a powerful technique to track changes in molecular weight and molecular weight distribution, which are direct indicators of polymer chain scission.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantify the disappearance of monomer vinyl protons during polymerization and to identify and quantify degradation products in solution.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can monitor changes in chemical functional groups, such as the appearance of hydroxyl groups and carboxylic acid groups due to hydrolysis of the ester linkages.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer and to study its decomposition profile as a function of temperature.[8]
Troubleshooting Guides
Synthesis and Polymerization Issues
Q1: My this compound monomer is not polymerizing or the polymerization is very slow. What could be the issue?
A1: Several factors can inhibit or slow down the free-radical polymerization of dimethacrylate monomers.[9][10]
| Potential Cause | Troubleshooting Steps |
| Inhibitor Presence | Monomers are often supplied with inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization. Ensure the inhibitor is removed according to the supplier's instructions before use. |
| Oxygen Inhibition | Oxygen is a potent inhibitor of free-radical polymerization. Degas your monomer and solvent system by bubbling with an inert gas (e.g., nitrogen, argon) or by freeze-pump-thaw cycles. |
| Insufficient Initiator Concentration | The concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) may be too low. Optimize the initiator concentration based on your desired polymerization rate and temperature. |
| Low Polymerization Temperature | The chosen temperature may not be sufficient to induce the decomposition of the initiator at an adequate rate. Refer to the initiator's datasheet for its half-life at different temperatures. |
| Impure Monomer or Solvent | Impurities in the monomer or solvent can act as inhibitors or chain transfer agents. Purify the monomer and use high-purity, dry solvents. |
Q2: The resulting polymer from my this compound polymerization has poor mechanical properties. How can I improve this?
A2: The mechanical properties of crosslinked dimethacrylate networks are highly dependent on the degree of conversion and the network structure.[11]
| Potential Cause | Troubleshooting Steps |
| Low Monomer Conversion | A low degree of conversion will result in a loosely crosslinked network with inferior mechanical properties. Increase the polymerization time, temperature, or initiator concentration to drive the reaction to a higher conversion. |
| Vitrification | As the polymerization of dimethacrylates proceeds, the network can become glassy (vitrify), which severely restricts monomer and radical mobility and limits the final conversion. Consider performing the polymerization at a higher temperature or using a co-monomer that acts as a plasticizer. |
| Phase Separation | If using a co-monomer or additives, phase separation can occur, leading to a heterogeneous network with weak points. Ensure miscibility of all components in the reaction mixture. |
Degradation Study Issues
Q1: I am observing unexpected or inconsistent results in my hydrolytic degradation study. What are some potential sources of error?
A1: Inconsistent results in hydrolytic degradation studies can arise from several experimental variables.[12][13]
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH of the Medium | The rate of hydrolysis is highly sensitive to pH. Ensure the buffer capacity of your degradation medium is sufficient to maintain a constant pH throughout the experiment, especially if acidic degradation products are being released. |
| Variable Temperature Control | Degradation rates are temperature-dependent. Use a calibrated and stable incubator or water bath to maintain a constant temperature. |
| Incomplete Removal of Residual Monomer | Residual monomer can leach out during the degradation study and interfere with the analysis of degradation products. Ensure complete removal of unreacted monomer from the polymer samples before starting the degradation study. |
| Sample Size and Shape Variation | The surface area-to-volume ratio can affect the rate of water uptake and degradation. Use samples with consistent dimensions and geometry. |
Q2: My GPC/SEC results for degraded samples are showing multimodal peaks or are difficult to interpret. What could be the problem?
A2: GPC/SEC analysis of degraded polymers can sometimes be challenging.[4][5]
| Potential Cause | Troubleshooting Steps |
| Polymer-Column Interactions | The degraded polymer fragments, especially those containing polar groups like carboxylic acids, may interact with the GPC column packing material, leading to peak tailing or adsorption. Consider using a mobile phase with additives (e.g., a small amount of acid) to suppress these interactions. |
| Incomplete Solubility of Degraded Sample | The degraded polymer may have different solubility characteristics than the original polymer. Ensure the sample is fully dissolved in the GPC mobile phase before injection. |
| Formation of Aggregates | Degraded polymer chains can sometimes form aggregates in solution. Filter the sample solution through an appropriate syringe filter before injection. |
Experimental Protocols
Synthesis of a this compound Monomer (Analogue to Bis-GMA)
This protocol is a general guideline for the synthesis of a this compound monomer, analogous to the synthesis of Bis-GMA.[14][15]
Materials:
-
Bisphenol A
-
Glycidyl methacrylate
-
Catalyst (e.g., tertiary amine)
-
Solvent (e.g., toluene)
Procedure:
-
In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, dissolve Bisphenol A in the solvent.
-
Add the catalyst to the solution.
-
Slowly add glycidyl methacrylate to the reaction mixture while maintaining the temperature at a specific setpoint (e.g., 80-100 °C).
-
Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or by titrating the epoxy content.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a dilute acid solution and then with water to remove the catalyst and unreacted starting materials.
-
Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound monomer.
-
Purify the monomer using column chromatography or recrystallization.
-
Characterize the purified monomer using 1H NMR, FTIR, and mass spectrometry to confirm its structure and purity.
Hydrolytic Degradation Study
Materials:
-
Cured this compound polymer samples of known dimensions and weight.
-
Phosphate-buffered saline (PBS) or another appropriate buffer solution at the desired pH.
-
Incubator or water bath set to a constant temperature (e.g., 37 °C).
Procedure:
-
Pre-weigh the dried polymer samples.
-
Place each sample in a separate vial containing a known volume of the buffer solution.
-
Incubate the samples at the desired temperature.
-
At predetermined time points, remove the samples from the buffer solution.
-
Gently blot the samples dry and weigh them to determine the wet weight.
-
Dry the samples to a constant weight in a vacuum oven and record the dry weight.
-
Analyze the degradation medium for leached products using techniques like HPLC or UV-Vis spectroscopy.
-
Analyze the dried polymer samples for changes in molecular weight (GPC/SEC), chemical structure (FTIR), and thermal properties (TGA/DSC).
Visualizations
Caption: Experimental workflow for the synthesis, polymerization, and degradation analysis of this compound-based materials.
References
- 1. dergi-fytronix.com [dergi-fytronix.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. commons.emich.edu [commons.emich.edu]
- 8. mdpi.com [mdpi.com]
- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Benzylidene Bismethacrylate Polymerization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of benzylidene bismethacrylate.
Frequently Asked Questions (FAQs)
Q1: My this compound monomer polymerized prematurely in the storage container. What could be the cause and how can I prevent this?
A1: Premature polymerization during storage is a common issue for reactive monomers like this compound. The primary causes are typically the depletion of inhibitors, exposure to heat or light, or the presence of contaminants.
To prevent this, store the monomer in a cool, dark place, preferably refrigerated. Ensure the container is opaque or amber-colored to block UV light, which can initiate polymerization. It is also crucial to ensure that the monomer contains an adequate amount of a suitable inhibitor, such as butylated hydroxytoluene (BHT) or the methyl ether of hydroquinone (MEHQ).
Q2: I am experiencing low yields of poly(this compound) in my reaction. What are the potential reasons for this?
A2: Low polymer yields can stem from several factors. These include insufficient initiator concentration, a reaction temperature that is too low, or a reaction time that is too short. The presence of oxygen, which can act as a radical scavenger, can also inhibit the polymerization process. Additionally, impurities in the monomer or solvent can interfere with the reaction.
Q3: The mechanical properties of my final polymer are inconsistent from batch to batch. What could be causing this variability?
A3: Inconsistent polymer properties are often a result of poor control over the polymerization conditions. Variations in the initiator concentration, reaction temperature, and the presence of impurities can all lead to differences in molecular weight and molecular weight distribution, which in turn affect the mechanical properties of the polymer. Ensure that all reaction parameters are carefully controlled and that the monomer is of high purity for each batch.
Troubleshooting Guides
Issue 1: Premature Polymerization
| Potential Cause | Troubleshooting Step |
| Inhibitor Depletion | Add a small amount of a suitable inhibitor (e.g., BHT, MEHQ) to the monomer during storage. |
| Exposure to Light | Store the monomer in an amber or opaque container to prevent photoinitiation. |
| Elevated Temperature | Store the monomer at a reduced temperature, as recommended by the supplier. |
| Contamination | Ensure the storage container is clean and free of any potential initiators or contaminants. |
Issue 2: Low Polymer Yield
| Potential Cause | Troubleshooting Step |
| Inhibitor Presence | Remove the inhibitor from the monomer prior to polymerization by passing it through a column of activated basic alumina or by washing with an alkaline solution. |
| Oxygen Inhibition | Degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through it before and during polymerization. |
| Low Initiator Conc. | Increase the concentration of the radical initiator. |
| Suboptimal Temperature | Adjust the reaction temperature to the optimal range for the chosen initiator. |
| Short Reaction Time | Extend the duration of the polymerization reaction. |
Experimental Protocols
Inhibitor Removal from this compound Monomer
-
Prepare a chromatography column: Pack a glass column with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.
-
Elute the monomer: Dissolve the this compound monomer in a suitable non-polar solvent (e.g., dichloromethane or toluene) to create a concentrated solution.
-
Pass through the column: Carefully load the monomer solution onto the top of the alumina column and allow it to pass through under gravity.
-
Collect the purified monomer: Collect the eluent, which contains the inhibitor-free monomer.
-
Remove the solvent: Evaporate the solvent under reduced pressure to obtain the purified monomer.
-
Use immediately: The purified monomer should be used immediately to prevent premature polymerization.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Inhibitor Concentration (Storage) | 10-100 ppm | For inhibitors like BHT or MEHQ. |
| Radical Initiator Concentration | 0.1 - 2.0 mol% | Relative to the monomer. |
| Reaction Temperature | 50 - 80 °C | Dependent on the initiator used. |
| Reaction Time | 2 - 24 hours | Varies with temperature and initiator. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low polymer yield.
Effect of initiators and inhibitors on Benzylidene bismethacrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of benzylidene bismethacrylate.
Frequently Asked Questions (FAQs)
Q1: What are the common initiators for the free-radical polymerization of this compound?
A1: Common thermal initiators for dimethacrylate polymerization, and therefore suitable for this compound, include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). For photopolymerization, a combination of a photosensitizer, such as camphorquinone (CQ), and a co-initiator, like an amine, is typically used.
Q2: What is the typical concentration range for initiators?
A2: The initiator concentration can significantly impact the polymerization rate and the final properties of the polymer network. A general starting range for thermal initiators like BPO or AIBN is 0.1 to 1.0 wt% relative to the monomer. For photopolymerization systems, camphorquinone is often used in concentrations ranging from 0.2 to 1.0 wt%. The optimal concentration should be determined experimentally for your specific application.
Q3: How do inhibitors affect the polymerization of this compound?
A3: Inhibitors are added to monomers to prevent premature polymerization during storage. They act by scavenging free radicals. Common inhibitors for methacrylate monomers include butylated hydroxytoluene (BHT) and hydroquinone monomethyl ether (MEHQ). It is crucial to either remove the inhibitor before polymerization or ensure that the initiator concentration is sufficient to overcome the inhibitory effect and achieve a timely onset of polymerization.
Q4: What is the "gel effect" and how does it impact this compound polymerization?
A4: The gel effect, also known as the Trommsdorff-Norrish effect, is an autoacceleration in the rate of polymerization that is common in the bulk polymerization of methacrylates. As the polymerization proceeds, the viscosity of the medium increases, which significantly reduces the rate of termination reactions between growing polymer chains. The propagation rate is less affected, leading to a rapid increase in the overall polymerization rate and the formation of a crosslinked network. This can lead to a significant exotherm and challenges in controlling the reaction.
Q5: How can I control the polymerization rate?
A5: The polymerization rate can be controlled by several factors:
-
Initiator Concentration: Lowering the initiator concentration will generally slow down the rate of polymerization.[1]
-
Temperature: For thermal initiation, lowering the temperature will decrease the rate of initiator decomposition and thus the polymerization rate.
-
Inhibitor Concentration: While not a primary means of control during the experiment, the initial inhibitor concentration will influence the induction period before polymerization begins.
-
Oxygen: Oxygen is a potent inhibitor of free-radical polymerization. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent inhibition and lead to more predictable polymerization kinetics.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or very slow polymerization | 1. Insufficient initiator concentration. 2. Initiator not activated (e.g., temperature too low for thermal initiators, incorrect wavelength for photoinitiators). 3. Presence of inhibitors (e.g., oxygen from the atmosphere, residual inhibitor in the monomer). | 1. Increase the initiator concentration in increments. 2. Ensure the reaction temperature is appropriate for the chosen thermal initiator or that the light source matches the absorption spectrum of the photoinitiator. 3. Degas the monomer solution by sparging with an inert gas (N₂ or Ar) prior to and during polymerization. If high levels of storage inhibitors are present, consider passing the monomer through an inhibitor removal column. |
| Polymerization is too fast and uncontrollable | 1. Initiator concentration is too high. 2. Reaction temperature is too high. 3. Significant gel effect leading to autoacceleration. | 1. Reduce the initiator concentration. 2. Lower the reaction temperature. 3. Consider solution polymerization by adding a solvent to dissipate heat and reduce viscosity. If bulk polymerization is required, ensure efficient heat dissipation from the reaction vessel. |
| Formation of bubbles in the final polymer | 1. Trapped air or dissolved gases in the monomer. 2. Monomer boiling due to a strong exothermic reaction (gel effect). | 1. Degas the monomer thoroughly before initiating polymerization. 2. Improve heat transfer by using a smaller reaction volume, a reaction vessel with a larger surface area-to-volume ratio, or an oil bath for better temperature control. Slowing down the polymerization rate can also mitigate excessive heat generation.[2] |
| Incomplete conversion/low final polymer properties | 1. Premature termination of polymerization. 2. Insufficient curing time or light intensity (for photopolymerization). 3. Vitrification of the polymer network trapping unreacted monomer. | 1. Ensure an adequate initiator concentration and the absence of inhibitors. 2. Increase the curing time or the intensity of the light source. 3. For thermally cured systems, consider a post-curing step at a temperature above the glass transition temperature (Tg) of the polymer to allow for further reaction of trapped radicals and monomer. |
| Brittle polymer | 1. High crosslink density. 2. Incomplete polymerization leaving unreacted monomer that can act as a plasticizer. | 1. Consider copolymerization with a more flexible mono- or dimethacrylate monomer to reduce the overall crosslink density. 2. Optimize polymerization conditions to maximize conversion (see "Incomplete conversion" above). |
Quantitative Data Summary
The following tables summarize the effect of initiator and inhibitor concentrations on key polymerization parameters for dimethacrylate systems, which can serve as a starting point for experiments with this compound.
Table 1: Effect of Initiator (Benzoyl Peroxide - BPO) Concentration on Polymerization Parameters of a Dimethacrylate System.
| BPO Concentration (wt%) | Maximum Polymerization Rate (s⁻¹) | Time to Reach Max. Rate (s) | Final Double Bond Conversion (%) | Compressive Strength (MPa) |
| 0.05 | 0.00112 | 1350 | 85 | 75 |
| 0.1 | 0.00145 | 1020 | 92 | 82 |
| 0.2 | 0.00178 | 780 | 95 | 88 |
| 0.3 | 0.00195 | 650 | 98 | 91 |
| 0.5 | 0.00210 | 580 | 96 | 85 |
| 0.7 | 0.00225 | 520 | 94 | 81 |
Data adapted from studies on methacrylate bone cement and presented for illustrative purposes.[3][4]
Table 2: Effect of Inhibitor (Butylated Hydroxytoluene - BHT) Concentration on Polymerization Shrinkage and Stress in a Dental Composite Model.
| BHT Concentration (wt%) | Initiator (CQ/Amine) (wt%) | Polymerization Shrinkage (%) | Maximum Shrinkage Rate (%/s) | Polymerization Shrinkage Stress (MPa) |
| 0.05 | 0.5 / 1.0 | 4.5 | 0.35 | 7.91 |
| 0.10 | 0.5 / 1.0 | 4.2 | 0.28 | 6.85 |
| 0.15 | 0.5 / 1.0 | 3.9 | 0.22 | 5.92 |
| 0.20 | 0.5 / 1.0 | 3.6 | 0.17 | 4.98 |
Data adapted from studies on experimental dental composites.[5]
Experimental Protocols
Protocol 1: Bulk Thermal Polymerization of this compound
-
Monomer Preparation: If the this compound monomer contains a high concentration of inhibitor, pass it through a column packed with an appropriate inhibitor remover.
-
Initiator Dissolution: Weigh the desired amount of thermal initiator (e.g., 0.5 wt% BPO). Add it to the monomer in a reaction vessel.
-
Degassing: Stir the mixture at room temperature until the initiator is fully dissolved. Sparge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Polymerization: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C for BPO). Maintain the inert atmosphere.
-
Monitoring: Monitor the polymerization by observing the increase in viscosity. The reaction is typically complete when the mixture becomes a hard solid.
-
Post-Curing (Optional): To ensure maximum conversion, the solid polymer can be post-cured in an oven at a temperature slightly above its estimated glass transition temperature for several hours.
-
Cooling and Removal: Allow the polymer to cool slowly to room temperature to avoid thermal stress and cracking.
Protocol 2: Bulk Photopolymerization of this compound
-
Monomer and Initiator System Preparation: In a light-protected vessel, dissolve the photoinitiator (e.g., 0.5 wt% camphorquinone) and a co-initiator (e.g., 1.0 wt% ethyl 4-(dimethylamino)benzoate) in the this compound monomer.
-
Molding: Pour the liquid resin into a mold of the desired shape. To prevent oxygen inhibition at the surface, the mold can be covered with a transparent, oxygen-impermeable film (e.g., Mylar).
-
Curing: Expose the sample to a light source with a wavelength appropriate for the chosen photoinitiator (e.g., a blue light-curing unit with an emission spectrum overlapping the absorption of camphorquinone, ~470 nm).
-
Curing Time: The required exposure time will depend on the light intensity, sample thickness, and initiator concentration. This needs to be determined experimentally.
-
Removal: After curing, remove the polymer from the mold.
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Logical workflow for troubleshooting common polymerization issues.
References
Validation & Comparative
A Comparative Analysis of Benzylidene Bismethacrylate and Bis-GMA in Dental Resin Formulations
A detailed evaluation of two key monomers in dental restorative materials, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of a benzylidene bismethacrylate derivative and the conventional Bis-GMA. The following analysis is supported by experimental data on their performance in dental resin applications, offering insights into their mechanical properties, polymerization behavior, and biocompatibility.
In the pursuit of developing more durable and biocompatible dental restorative materials, the selection of the base monomer is of paramount importance. Bisphenol A-glycidyl methacrylate (Bis-GMA) has long been the industry standard, valued for its good mechanical properties and adhesive capabilities. However, its high viscosity and concerns regarding potential hydrolysis and release of bisphenol A (BPA) have driven research into alternative monomers. One such promising alternative is a benzylidene-containing dimethacrylate, 4,4'-(α-methylbenzylidene)-bis(2'-hydroxy-3'-methacryloyloxy-propoxy)benzene (4,4'-AMBHMB), which offers a higher molecular weight and larger molecular volume, suggesting potentially lower polymerization shrinkage. This guide presents a side-by-side comparison of the performance of this this compound derivative and Bis-GMA in a dental resin matrix.
Chemical Structures
The fundamental differences in the chemical architecture of these monomers influence their physical and chemical properties.
Performance Data Comparison
A study by He et al. provides a direct comparison of a resin system based on 4,4'-AMBHMB and a conventional Bis-GMA system, both mixed with triethylene glycol dimethacrylate (TEGDMA) in a 50:50 mass ratio. The key performance indicators are summarized in the table below.
| Property | 4,4'-AMBHMB/TEGDMA | Bis-GMA/TEGDMA |
| Degree of Double Bond Conversion (%) | 68.2 (± 1.5) | 67.5 (± 1.8) |
| Volume Shrinkage (%) | 5.8 (± 0.3) | 6.5 (± 0.4) |
| Water Sorption (µg/mm³) | 35.4 (± 1.2) | 36.1 (± 1.5) |
| Water Solubility (µg/mm³) | 1.8 (± 0.2) | 2.5 (± 0.3) |
| Flexural Strength (MPa) | 115.6 (± 8.7) | 98.3 (± 7.5) |
| Glass Transition Temperature (Tg) (°C) | 135.8 | 128.5 |
| Data sourced from He et al. (2010).[1][2] |
Analysis of Performance Metrics
The experimental data reveals several key differences in the performance of the two resin systems:
-
Polymerization Shrinkage: The 4,4'-AMBHMB/TEGDMA system exhibited significantly lower polymerization shrinkage compared to the Bis-GMA/TEGDMA system.[1][2] This is a critical advantage in dental restorations as lower shrinkage can reduce polymerization stress at the tooth-restoration interface, potentially leading to better marginal integrity and reduced risk of microleakage. The higher molecular weight and larger volume of the 4,4'-AMBHMB monomer are likely contributors to this improved performance.[1][2]
-
Mechanical Properties: The flexural strength of the 4,4'-AMBHMB-based resin was notably higher than that of the Bis-GMA-based resin.[1][2] This suggests that the benzylidene-containing monomer can contribute to a more robust and durable restorative material. The higher glass transition temperature (Tg) of the 4,4'-AMBHMB polymer also indicates a more rigid and thermally stable network.[1][2]
-
Biocompatibility-Related Properties: While both systems showed similar water sorption, the 4,4'-AMBHMB/TEGDMA resin demonstrated lower water solubility.[1][2] Lower solubility is desirable as it implies less leaching of unreacted monomers and other components from the cured resin into the oral environment, which can contribute to better long-term biocompatibility.
-
Degree of Conversion: The degree of double bond conversion was comparable for both resin systems, indicating that the introduction of the this compound derivative did not negatively impact the efficiency of the photopolymerization process.[1][2]
Experimental Protocols
The following are the methodologies employed in the comparative study by He et al. to evaluate the performance of the resin systems.
Specimen Preparation
Resin mixtures were prepared by mixing either 4,4'-AMBHMB or Bis-GMA with TEGDMA at a 50:50 mass ratio. A photoinitiator system consisting of camphorquinone (CQ) and ethyl 4-(dimethylamino)benzoate (EDMAB) was added to the monomer mixtures.
Degree of Double Bond Conversion
The degree of conversion was determined using Fourier Transform Infrared (FTIR) spectroscopy. The absorbance of the aliphatic C=C stretching vibration at 1638 cm⁻¹ was measured before and after light curing, and the percentage of reacted double bonds was calculated.
Volume Shrinkage
The volume shrinkage was measured using a dilatometer. The change in volume of the resin mixture during photopolymerization was recorded to determine the percentage of shrinkage.
Water Sorption and Solubility
Disc-shaped specimens were prepared and stored in a desiccator until a constant mass was achieved. The specimens were then immersed in distilled water at 37°C. At regular intervals, the specimens were removed, blotted dry, and weighed. Water sorption was calculated as the mass increase per unit volume. For solubility, the specimens were then re-dried in the desiccator until a constant mass was reached, and the mass loss was used to calculate the solubility.
Flexural Strength
Bar-shaped specimens were fabricated and subjected to a three-point bending test using a universal testing machine. The flexural strength was calculated from the load at fracture, the span between the supports, and the dimensions of the specimen.
Conclusion
The comparative data suggests that the this compound derivative, 4,4'-AMBHMB, presents a compelling alternative to Bis-GMA in dental resin formulations. Its primary advantages lie in the significant reduction of polymerization shrinkage and the enhancement of flexural strength, both of which are crucial for the clinical longevity of dental restorations. Furthermore, its lower water solubility points towards improved biocompatibility. While the degree of conversion and water sorption are comparable to Bis-GMA-based systems, the overall performance profile of the 4,4'-AMBHMB/TEGDMA resin indicates its potential to contribute to the development of superior dental restorative materials. Further research, including clinical trials, is warranted to fully elucidate the long-term performance and biocompatibility of this promising new monomer.
References
Biocompatibility of Methacrylate Polymers in Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of polymeric materials for biomedical applications, particularly in dentistry and drug delivery, hinges on their biocompatibility. This guide provides a comparative overview of the biocompatibility of commonly used methacrylate-based polymers, offering insights into their cytotoxic, genotoxic, and hemolytic potential. While this guide focuses on established materials, it is important to note that a comprehensive search yielded no specific biocompatibility data for benzylidene bismethacrylate polymers.
Executive Summary
This document details the biocompatibility of three prevalent methacrylate monomers used in the fabrication of biomedical polymers: Bisphenol A glycidyl dimethacrylate (Bis-GMA), Urethane dimethacrylate (UDMA), and Triethylene glycol dimethacrylate (TEGDMA). These polymers form the foundation of many dental composites and other medical devices. Understanding their interaction with biological systems is paramount for developing safe and effective products. The data presented is compiled from various in-vitro studies and is intended to serve as a comparative resource.
Comparative Biocompatibility Data
The following tables summarize the cytotoxic effects of Bis-GMA, UDMA, and TEGDMA on various cell lines, as reported in the literature. Cytotoxicity is a critical indicator of a material's potential to harm cells.
| Monomer | Cell Line | Assay | Concentration | Result | Reference |
| Bis-GMA | Human Gingival Fibroblasts | MTT | 0.087 mmol/L | 50% reduction in cell viability | [1] |
| Human Dental Pulp Cells | LDH | 30 µM | Start of toxic effects | [2] | |
| Human Peripheral Blood Mononuclear Cells | MTT | 0.06 - 1 mM | 44-95% decrease in mitochondrial activity | [2] | |
| UDMA | Human Dental Pulp Cells | LDH | 100 µM | Start of toxic effects | [2] |
| Human Dental Pulp Cells | Not Specified | 0.1 - 0.35 mM | 29-49% decrease in cell viability | [3] | |
| Chinese Hamster Ovary (CHO-K1) | Not Specified | >0.025 mM | Growth inhibition | [4] | |
| RAW264.7 Macrophages | LDH | 10 µM | ~40% cytotoxicity | [5] | |
| TEGDMA | Human THP-1 Monocytes | Light Microscopy | 4 mM and 8 mM | Inhibition of cell proliferation | [6] |
| Human Pulmonary A549 Cells | XTT | 1.83 mmol/L | EC50 value | [7] | |
| Primary Human Melanocytes | Not Specified | > 1 mM | Significant damage to cell membranes | [8] |
Table 1: Cytotoxicity of Common Methacrylate Monomers
Experimental Protocols
A variety of experimental setups are employed to assess the biocompatibility of these materials. Below are generalized protocols for key biocompatibility assays.
Cytotoxicity Assays
Objective: To determine the concentration of a substance that is toxic to cells.
Common Methods:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
LDH Assay (Lactate Dehydrogenase): This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. Increased LDH activity in the supernatant is an indicator of cytotoxicity.
-
XTT Assay (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to the MTT assay, this colorimetric assay measures mitochondrial activity. XTT is reduced to a water-soluble formazan product by metabolically active cells.
General Workflow:
Cytotoxicity Testing Workflow
Genotoxicity Assays
Objective: To assess the potential of a substance to damage the genetic material (DNA) of cells.
Common Methods:
-
Comet Assay (Single Cell Gel Electrophoresis): This method detects DNA strand breaks in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA with strand breaks migrates further from the nucleus, creating a "comet tail" shape.
-
Micronucleus Test: This assay detects small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage.
Hemolysis Assay
Objective: To evaluate the effect of a material on red blood cells (RBCs), specifically its ability to cause hemolysis (rupture of RBCs).
General Protocol:
-
Blood Collection: Fresh blood is collected from a healthy donor, typically using an anticoagulant.
-
RBC Isolation: Red blood cells are separated from plasma and other blood components by centrifugation and washed with a buffered saline solution.
-
Exposure: A suspension of RBCs is incubated with extracts of the test material at various concentrations.
-
Incubation: The mixture is incubated under controlled conditions (e.g., 37°C for a specific duration).
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (complete hemolysis) and a negative control (no hemolysis).
Hemolysis Assay Workflow
Signaling Pathways in Cytotoxicity
The cytotoxic effects of methacrylate monomers are often mediated by the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis (programmed cell death).
Oxidative Stress-Mediated Cytotoxicity Pathway
Conclusion
The biocompatibility of methacrylate-based polymers is a complex issue, with toxicity being influenced by the specific monomer, its concentration, the degree of polymerization, and the cell type it interacts with. Based on the available in-vitro data, the order of cytotoxicity for the reviewed monomers is generally considered to be Bis-GMA > UDMA > TEGDMA.[2] The release of unreacted monomers from a polymerized material is a key factor in its overall biocompatibility. Therefore, optimizing polymerization processes to maximize conversion is crucial for minimizing adverse biological effects.
Further research is needed to fully elucidate the long-term in-vivo effects of these materials. For novel polymers, such as those based on this compound, a comprehensive suite of biocompatibility tests, following established ISO 10993 standards, is essential before they can be considered for any biomedical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antiplasmodial Activity and Cytotoxic Effect of (Z)-2-Benzylidene-4, 6-Dimethoxybenzofuran-3(2H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Biocompatibility of Polyimides: A Mini-Review [mdpi.com]
- 6. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ciencia.ucp.pt [ciencia.ucp.pt]
- 8. Polymeric Materials Used in 3DP in Dentistry—Biocompatibility Testing Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dimethacrylate Crosslinkers for Hydrogel Formulation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a critical determinant of the final physicochemical properties of a hydrogel. Dimethacrylate crosslinkers are a versatile class of molecules widely employed in the formulation of hydrogels for various biomedical applications, including drug delivery, tissue engineering, and contact lenses. The choice of a specific dimethacrylate crosslinker profoundly influences key hydrogel characteristics such as swelling behavior, mechanical strength, degradation kinetics, and biocompatibility. This guide provides an objective comparison of commonly used dimethacrylate crosslinkers, supported by experimental data, to aid researchers in selecting the optimal crosslinker for their specific application.
Key Performance Characteristics of Dimethacrylate Crosslinkers
The performance of a hydrogel is intricately linked to the structure and concentration of its crosslinker. Generally, a higher crosslinker concentration or a shorter chain length between the methacrylate groups leads to a more densely crosslinked network. This results in hydrogels with lower swelling ratios, higher mechanical stiffness, and potentially slower degradation rates. Conversely, longer, more flexible crosslinkers or lower crosslinking densities yield hydrogels that are more elastic, exhibit higher swelling, and may degrade more rapidly.
Data Summary
The following tables summarize the quantitative data on the performance of various dimethacrylate crosslinkers, including ethylene glycol dimethacrylate (EGDMA), di(ethylene glycol) dimethacrylate (DEGDMA), tri(ethylene glycol) dimethacrylate (TEGDMA), and poly(ethylene glycol) dimethacrylate (PEGDA) of different molecular weights. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Crosslinker | Monomer System | Crosslinker Conc. (mol%) | Swelling Ratio (q) | Young's Modulus (E) [kPa] | Source |
| EGDMA | Poly(acrylic acid) | 0.02 | High | Low | [1] |
| Poly(acrylic acid) | 0.06 | Low | ~34 | [1] | |
| Poly(methyl methacrylate) | 5% (v/v) | - | - | [2] | |
| Poly(methyl methacrylate) | 20% (v/v) | - | - | [2] | |
| TEGDMA | Poly(methyl methacrylate) | 5% (v/v) | - | - | [2] |
| Poly(methyl methacrylate) | 20% (v/v) | - | - | [2] | |
| PEGDA (508 Da) | PEGDA | 30% (w/w) | ~2.2 | ~3500 | [3] |
| PEGDA (3400 Da) | PEGDA | 10% (w/w) | ~31.5 | ~40 | [3] |
| PEGDA | 30% (w/w) | - | ~300 | [3] | |
| PEGDA | 40% (w/w) | - | ~890 | [3] | |
| PEGDA (6000 Da) | PEGDA | 10% (w/w) | - | ~20 | [3] |
| PEGDA (10000 Da) | PEGDA | 10% (w/w) | ~12.4 (nm mesh size) | ~30 | [3] |
Note: The swelling ratio is a measure of the amount of water a hydrogel can absorb. A higher value indicates greater water uptake. Young's modulus is a measure of the stiffness of a material. A higher value indicates a stiffer material. The data presented here is illustrative and may vary based on the specific monomer, initiator, and polymerization conditions used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key experiments cited in the comparison of dimethacrylate crosslinkers.
Hydrogel Synthesis via Photopolymerization
Photopolymerization is a common method for synthesizing hydrogels from dimethacrylate crosslinkers due to its rapid curing times and spatial and temporal control.
Materials:
-
Monomer (e.g., acrylic acid, methacrylic acid, or a functionalized polymer)
-
Dimethacrylate crosslinker (e.g., EGDMA, PEGDA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA), Irgacure 2959)
-
Solvent (e.g., deionized water, phosphate-buffered saline (PBS))
Procedure:
-
Prepare a precursor solution by dissolving the monomer, dimethacrylate crosslinker, and photoinitiator in the chosen solvent.
-
Stir the solution until all components are fully dissolved.
-
Transfer the precursor solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light of a specific wavelength (e.g., 365 nm) and intensity for a predetermined duration to initiate polymerization and crosslinking. The exposure time will influence the final properties of the hydrogel.
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with the solvent to remove any unreacted monomers, crosslinkers, or photoinitiator.
Swelling Ratio Determination
The swelling ratio provides insight into the network structure of the hydrogel.
Procedure:
-
Immerse a pre-weighed, dried hydrogel sample (W_d) in a swelling medium (e.g., deionized water or PBS) at a specific temperature.
-
At regular time intervals, remove the hydrogel from the medium, gently blot the surface to remove excess water, and weigh the swollen hydrogel (W_s).
-
Continue this process until the hydrogel reaches equilibrium swelling, i.e., when there is no significant change in weight over time.
-
Calculate the equilibrium swelling ratio (q) using the following formula: q = (W_s - W_d) / W_d
Mechanical Testing: Uniaxial Compression
Uniaxial compression testing is a common method to determine the mechanical properties of hydrogels, such as the Young's modulus.
Procedure:
-
Prepare cylindrical or cubical hydrogel samples with a known diameter/width and height.
-
Place the hydrogel sample between two parallel plates of a mechanical testing machine.
-
Apply a compressive force to the hydrogel at a constant strain rate.
-
Record the resulting stress and strain data.
-
The Young's modulus (E) can be calculated from the initial linear region of the stress-strain curve.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes.
Caption: Workflow for hydrogel synthesis via photopolymerization.
Caption: Workflow for hydrogel characterization.
Discussion and Conclusion
The choice of dimethacrylate crosslinker is a powerful tool for tuning the properties of hydrogels. Shorter, more rigid crosslinkers like EGDMA typically produce stronger, less swollen hydrogels. In contrast, longer, more flexible crosslinkers like high molecular weight PEGDA result in softer, more elastic networks with higher water content. The ethylene glycol units in DEGDMA, TEGDMA, and PEGDA also contribute to increased hydrophilicity compared to EGDMA.
For applications requiring high mechanical strength and stability, such as in load-bearing tissue engineering scaffolds, a higher concentration of a shorter crosslinker like EGDMA or low molecular weight PEGDA may be preferable. For applications where high water content and flexibility are desired, such as in soft contact lenses or for the delivery of delicate bioactive molecules, a lower concentration of a high molecular weight PEGDA would be more suitable.
Ultimately, the optimal dimethacrylate crosslinker and its concentration must be determined empirically based on the specific requirements of the intended application. This guide provides a foundational understanding and a starting point for researchers to make informed decisions in the design and fabrication of hydrogels with tailored properties.
References
- 1. Tailoring the degradation rates of thermally responsive hydrogels designed for soft tissue injection by varying the autocatalytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Leaching of Byproducts from Methacrylate Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of polymeric materials for biomedical and pharmaceutical applications demands rigorous evaluation of their biocompatibility and stability. A critical aspect of this evaluation is the potential for leaching of byproducts, such as residual monomers, additives, and degradation products, which can impact the safety and efficacy of medical devices and drug delivery systems. This guide provides a comparative analysis of byproduct leaching from different classes of methacrylate-based polymers, with a focus on aromatic and aliphatic alternatives. While specific data on benzylidene bismethacrylate polymers is limited in publicly available literature, this document will draw comparisons between well-characterized aromatic and aliphatic methacrylate polymers to inform material selection and experimental design.
Comparative Analysis of Leachable Byproducts
The potential for leaching is inherent to all polymer systems due to incomplete polymerization, the presence of additives, and degradation over time.[1][2] In methacrylate polymers, residual monomers are a primary concern.[1][2] The following table summarizes quantitative data on the leaching of key byproducts from two representative classes of methacrylate polymers: aromatic (Bis-GMA-based) and aliphatic (PMMA-based). These are often used in dental composites and other biomedical applications.
| Leachable Compound | Polymer System | Concentration of Leached Compound | Experimental Conditions | Reference |
| Bisphenol A (BPA) | Bis-GMA-based composites | Up to 1.8 µg/mg of dental material | Immersion in media under controlled pH and temperature | [3] |
| Bisphenol A dimethacrylate (Bis-DMA) | Bis-GMA-based composites | Up to 1.15 µg/mg of dental material | Immersion in media under controlled pH and temperature | [3] |
| Bisphenol A diglycidylether | Bis-GMA-based composites | Up to 6.1 µg/mg of dental material | Immersion in media under controlled pH and temperature | [3] |
| Bisphenol A (BPA) | Bis-GMA-based composites | 0.01 µg/mL (in distilled water) to 4.25 µg/mL (in ethanol) | Immersion in distilled water, RPMI 1640 culture medium, or ethanol for 24 hours | [1] |
| Methyl Methacrylate (MMA) | Heat-cured PMMA resin (Orthocryl) | 42 µg/cm² (accumulated over 10 days) | Elution in water at 37°C | [4] |
| Methyl Methacrylate (MMA) | Thermoplastic PMMA-based material (Biocryl C) | 0.49 µg/cm² (accumulated over 10 days) | Elution in water at 37°C | [4] |
| Formaldehyde | Heat-cured PMMA resin (Orthocryl) | 3.2 µg/cm² (accumulated over 10 days) | Elution in water at 37°C | [4] |
| Urethane dimethacrylate | Light-cured resin (Triad VLC) | 91 µg/cm² (accumulated over 10 days) | Elution in water at 37°C | [4] |
| 2-hydroxyethyl methacrylate (HEMA) | Light-cured resin (Triad VLC) | 2.2 µg/cm² (accumulated over 10 days) | Elution in water at 37°C | [4] |
Note: The significant variation in leached BPA from Bis-GMA-based composites in different solvents highlights the importance of the contacting medium in leaching studies. Ethanol, being a more aggressive solvent, extracts higher amounts of BPA.[1]
Experimental Protocols
Accurate assessment of leachable byproducts relies on robust and well-defined experimental protocols. The following methodologies are representative of those used in the cited studies for the analysis of leachables from methacrylate-based polymers.
Sample Preparation and Elution
-
Specimen Fabrication: Polymer specimens are prepared according to the manufacturer's instructions or standardized laboratory procedures. For dental resins, this often involves light-curing or heat-curing of the material in molds of specific dimensions.[1][4]
-
Immersion Media: A variety of immersion media can be used to simulate different physiological or environmental conditions. Common choices include distilled water, artificial saliva, cell culture medium (e.g., RPMI 1640), and ethanol.[1][4] The choice of solvent can significantly impact the amount of leached substances.[1]
-
Elution Conditions: The prepared specimens are immersed in the chosen medium at a controlled temperature, typically 37°C to simulate physiological conditions, for a defined period, which can range from hours to several weeks.[1][4] The elution medium is collected at specified time points for analysis.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of non-volatile and semi-volatile organic compounds. It is particularly effective for analyzing residual monomers like BPA and Bis-GMA from dental composites.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It is often used to identify and quantify a wide range of leachables, including residual monomers and degradation byproducts.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and selectivity for a broad range of compounds.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in leaching analysis and the potential biological impact of leached byproducts, the following diagrams are provided.
Caption: Experimental workflow for leaching studies.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Determination of bisphenol A and related aromatic compounds released from bis-GMA-based composites and sealants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of leachable substances from polymer-based orthodontic base-plate materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzylidene Bismethacrylate Materials for Biomedical Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of benzylidene bismethacrylate materials, evaluating their performance against common alternatives in biomedical applications. This analysis is supported by available experimental data from in vitro and in vivo studies on related polymer systems.
This compound monomers are attracting interest in the development of novel biomaterials due to the potential for the benzylidene group to impart unique properties such as altered polymerizability, enhanced thermal stability, and specific biological interactions. These materials are being explored for applications ranging from dental resins to drug delivery systems. This guide provides a comparative overview of their characteristics relative to conventional methacrylate-based materials.
Performance Comparison of Methacrylate-Based Biomaterials
The selection of a monomer for a biomedical polymer is critical to its end-performance. Below is a comparison of key properties for materials based on benzylidene-containing polymers and common methacrylate resins like Bis-GMA and UDMA. Data is collated from studies on various methacrylate-based networks.
| Property | This compound (Expected) | Bisphenol A-glycidyl methacrylate (Bis-GMA) | Urethane dimethacrylate (UDMA) | Triethylene glycol dimethacrylate (TEGDMA) |
| Glass Transition Temperature (Tg) | Potentially higher due to rigid benzylidene group | ~120-160 °C | ~80-150 °C | ~-30 to -10 °C |
| Water Sorption (µg/mm³) | Expected to be lower due to hydrophobicity | 51.2[1] | 42.3[1] | 28.8[1] |
| Flexural Strength (MPa) | Dependent on crosslink density | 80-160 | 60-140 | 40-100 |
| Biocompatibility | Requires specific testing; some benzylidene derivatives show bioactivity | Generally good, but concerns over bisphenol A leaching | Good biocompatibility | Generally good, used as a diluent |
Note: Properties for this compound are extrapolated based on the influence of the benzylidene moiety in other polymer systems and require specific experimental validation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key in vitro and in vivo evaluations of biomaterials.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential of a material to elicit a toxic response in cultured cells.
-
Material Preparation: Polymerize the this compound material into discs of standardized dimensions. Sterilize the discs using an appropriate method (e.g., ethylene oxide or gamma radiation).
-
Cell Culture: Seed a suitable cell line (e.g., human fibroblasts or osteoblasts) in a 96-well plate at a known density and culture for 24 hours.
-
Material Exposure: Place the sterilized polymer discs into the wells with the cultured cells. Alternatively, extracts of the material can be prepared by incubating the material in a cell culture medium for a defined period, and then this conditioned medium is added to the cells.
-
Incubation: Incubate the cells with the material or its extract for various time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Remove the material/extract and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to a negative control (cells cultured without the material).
In Vivo Biocompatibility and Tissue Response
This protocol evaluates the local tissue reaction to an implanted material.
-
Animal Model: Select a suitable animal model (e.g., rat, rabbit) based on the intended application of the material.
-
Implant Preparation: Prepare sterile implants of the this compound material in a defined shape and size.
-
Surgical Implantation: Under anesthesia, surgically implant the material into a specific tissue site (e.g., subcutaneous tissue, bone defect). A sham surgery group (no implant) and a control material group (e.g., a clinically approved biomaterial) should be included.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of inflammation or infection.
-
Histological Analysis: After a predetermined period (e.g., 1, 4, 12 weeks), euthanize the animals and retrieve the implant along with the surrounding tissue.
-
Fix the tissue in formalin and embed it in paraffin.
-
Section the tissue and stain with appropriate histological stains (e.g., Hematoxylin and Eosin for general tissue structure, Masson's Trichrome for fibrous capsule evaluation).
-
Examine the tissue sections under a microscope to assess the inflammatory response, fibrous capsule formation, tissue integration, and any signs of necrosis or degradation.
-
-
Scoring: Score the histological sections based on a standardized scoring system (e.g., ISO 10993-6) to quantify the tissue response.
Visualizing Experimental Workflows
Diagrams can clarify complex experimental processes and relationships.
Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.
Caption: Workflow for In Vivo Biocompatibility and Tissue Response Study.
Signaling Pathways in Biocompatibility
The interaction of a biomaterial with host tissue can trigger various cellular signaling pathways. The following diagram illustrates a simplified overview of pathways involved in the foreign body response.
Caption: Simplified Signaling in the Foreign Body Response to Biomaterials.
References
Performance Showdown: Benzylidene Bismethacrylate in High-Performance Optical Polymers
For researchers and scientists at the forefront of optical material development, the quest for polymers with superior optical and thermal properties is perpetual. This guide provides a comparative evaluation of Benzylidene Bismethacrylate against other common high refractive index (RI) methacrylate monomers, offering a clear perspective on its potential in advanced optical applications.
This compound, an aromatic dimethacrylate, is a monomer of interest for the formulation of high-performance optical polymers. Its rigid, aromatic structure suggests the potential for a high refractive index and enhanced thermal stability, crucial characteristics for applications in lenses, optical fibers, and coatings. However, a comprehensive evaluation necessitates a direct comparison with established and alternative materials. This guide synthesizes available data on the optical and thermal performance of this compound and its counterparts, presenting a clear, data-driven comparison to inform material selection.
Optical Properties: A Comparative Analysis
The primary function of an optical polymer is to efficiently transmit and refract light. Key parameters for evaluating this performance are the refractive index (n), which indicates how much the path of light is bent, and the Abbe number (ν), which quantifies the chromatic dispersion. A high refractive index allows for the design of thinner, lighter optical components, while a high Abbe number signifies lower chromatic aberration and thus, higher optical clarity.
To provide a clear comparison, the following table summarizes the optical properties of several common aromatic and high RI methacrylates:
| Monomer/Polymer | Refractive Index (n) | Abbe Number (ν) | Key Features |
| Poly(benzyl methacrylate) | ~1.568[1] | ~35 (for a mixture) | High RI due to the benzyl group. |
| Poly(phenyl methacrylate) | - | - | Aromatic structure suggests a high RI. |
| Poly(2-phenoxyethyl methacrylate) | 1.513[2] | - | Good balance of properties. |
| Sulfur-Containing Aromatic Methacrylates | 1.59 - 1.64[3] | 25.7 - 53.1[3] | Exceptionally high RI and tunable Abbe number.[3] |
| Bisphenol A Dimethacrylate (BPA-DMA) | Increases during polymerization[4] | - | Common in dental and optical composites. |
| Poly(methyl methacrylate) (PMMA) (Reference) | 1.491[1] | 57-59[5][6] | Excellent transparency, lower RI. |
Note: Data for this compound is not available in the reviewed literature. The table presents data for structurally similar or alternative high RI monomers for comparative purposes.
Thermal Stability: A Critical Consideration
The thermal stability of an optical polymer is paramount, as it dictates the material's processing window and its performance in varying temperature environments. Key metrics for thermal stability include the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state, and the decomposition temperature (Td), at which the polymer begins to degrade.
Polymers with aromatic structures, such as this compound, are generally expected to exhibit higher thermal stability compared to their aliphatic counterparts. The rigid aromatic rings restrict chain mobility, leading to higher glass transition temperatures.
The table below compares the thermal properties of relevant methacrylate polymers:
| Monomer/Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| Poly(benzyl methacrylate) | 54 °C[7] | - |
| Poly(phenyl methacrylate) | 110 °C[8] | - |
| Poly(2-phenoxyethyl methacrylate) | 54 °C[2] | - |
| Sulfur-Containing Aromatic Methacrylates | 44 - 109 °C[3] | Onset around 280-300 °C[9] |
| Bisphenol A Dimethacrylate (BPA-DMA) | 100 - 120 °C[10] | - |
| Poly(methyl methacrylate) (PMMA) (Reference) | 104 - 135 °C[1][11] | Onset around 280-300 °C[9] |
Note: Data for this compound is not available in the reviewed literature. The table presents data for structurally similar or alternative high RI monomers for comparative purposes.
Experimental Protocols
To ensure accurate and reproducible data for the evaluation of optical polymers, standardized experimental protocols are essential.
Measurement of Optical Properties
Refractive Index and Abbe Number: The refractive index and Abbe number are typically measured using a refractometer, such as an Abbe refractometer or a more advanced automatic multi-wavelength refractometer. The measurements are performed at specific wavelengths of light, commonly the Fraunhofer spectral lines: F (486.1 nm, blue), d (587.6 nm, yellow), and C (656.3 nm, red). The Abbe number (Vd) is then calculated using the formula: Vd = (nd - 1) / (nF - nC)[6].
Optical Transmittance: The transparency of a polymer is determined by measuring its light transmittance across a range of wavelengths, typically in the visible spectrum (400-700 nm), using a UV-Vis spectrophotometer. The percentage of light that passes through a sample of a specific thickness is recorded. High transmittance values indicate good transparency.
Measurement of Thermal Properties
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of a polymer. A small sample of the material is heated at a controlled rate, and the heat flow to the sample is measured and compared to a reference. The Tg is identified as a change in the heat capacity of the polymer, which appears as a step-like transition in the DSC curve.
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature (Td) of a polymer. The mass of a sample is monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The Td is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or the temperature of the maximum rate of decomposition.
Experimental Workflow for Polymer Characterization
Caption: Workflow for synthesis and characterization.
Signaling Pathway for High Refractive Index
Caption: Factors influencing high refractive index.
Conclusion
While direct, quantitative performance data for this compound remains elusive in the surveyed literature, its chemical structure strongly suggests its potential as a high refractive index optical polymer. By analogy with other aromatic methacrylates, it is anticipated to offer a refractive index significantly higher than that of standard PMMA, coupled with enhanced thermal stability.
For applications demanding the highest refractive indices, sulfur-containing aromatic methacrylates present a compelling alternative, offering RIs in the range of 1.59-1.64. However, the synthesis and processing of these materials can be more complex. Benzyl Methacrylate and Phenyl Methacrylate offer a good balance of properties with more straightforward chemistry.
Ultimately, the selection of an optimal monomer will depend on the specific requirements of the application, including the target refractive index, desired Abbe number, necessary thermal resistance, and processing considerations. Further experimental investigation into the properties of homopolymers and copolymers of this compound is warranted to fully elucidate its performance profile and validate its position within the landscape of high-performance optical polymers.
References
- 1. 25085-83-0 CAS MSDS (POLY(BENZYL METHACRYLATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optical characterization of bisphenol-A-glycidyldimethacrylate-triethyleneglycoldimethacrylate (BisGMA/TEGDMA) monomers and copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lens lessons from an optician | MR™ High Refractive Index Lens Material | Mitsui Chemicals, Inc. [jp.mitsuichemicals.com]
- 6. allentownoptical.com [allentownoptical.com]
- 7. polysciences.com [polysciences.com]
- 8. Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies by Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buy Bisphenol A dimethacrylate | 3253-39-2 [smolecule.com]
- 11. Synthesis of poly(ethyl methacrylate-co-methyl methacrylate) obtained via ATRP using ruthenium benzylidene complexes [redalyc.org]
A Comparative Guide to Aromatic Dimethacrylates for Researchers and Drug Development Professionals
An Objective Analysis of Benzylidene Bismethacrylate and Other Key Aromatic Dimethacrylates in Material Science
In the ever-evolving landscape of polymer chemistry and material science, particularly within the dental and biomedical fields, the selection of appropriate monomers is paramount to the end-product's performance. Aromatic dimethacrylates are a cornerstone in the formulation of dental resins, composites, and various drug delivery systems, prized for their mechanical robustness and polymerization characteristics. This guide provides a comparative overview of this compound and other widely utilized aromatic dimethacrylates such as Bisphenol A glycidyl methacrylate (Bis-GMA), Urethane dimethacrylate (UDMA), and Bisphenol A ethoxylate dimethacrylate (Bis-EMA).
While comprehensive, direct comparative experimental data for this compound against its more common counterparts is limited in publicly available literature, this guide synthesizes the existing knowledge on the performance characteristics of these key monomers. By presenting available quantitative data, detailed experimental protocols, and visual representations of relevant processes, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in material selection and development.
Performance Comparison of Aromatic Dimethacrylates
The selection of an aromatic dimethacrylate is often a balance between achieving desired mechanical strength, managing polymerization shrinkage, ensuring biocompatibility, and controlling hydrophilicity. The following tables summarize the key performance indicators for Bis-GMA, UDMA, and Bis-EMA based on available experimental data.
Table 1: Mechanical Properties
| Property | Bis-GMA | UDMA | Bis-EMA | Test Method |
| Flexural Strength (MPa) | ~80 - 130 | ~90 - 140 | ~70 - 110 | ISO 4049 |
| Flexural Modulus (GPa) | ~2.0 - 3.5 | ~1.5 - 3.0 | ~1.8 - 3.2 | ISO 4049 |
| Hardness (Vickers) | ~14 - 18 | ~14 - 16 | Not widely reported | Vickers Hardness Test |
Table 2: Physical Properties
| Property | Bis-GMA | UDMA | Bis-EMA | Test Method |
| Polymerization Shrinkage (%) | ~5.0 - 6.0 | ~4.0 - 5.5 | ~3.5 - 5.0 | Dilatometry/Video-imaging |
| Water Sorption (µg/mm³) | ~30 - 40 | ~20 - 30 | ~15 - 25 | ISO 4049 |
| Solubility (µg/mm³) | ~1.0 - 2.5 | ~0.5 - 1.5 | ~0.5 - 1.0 | ISO 4049 |
Table 3: Biocompatibility Profile
| Property | Bis-GMA | UDMA | Bis-EMA | Test Method |
| Cytotoxicity (Cell Viability %) | Moderate | Low to Moderate | Low | MTT Assay |
This compound: A Profile
While direct quantitative comparisons are sparse, the benzylidene moiety in a polymer backbone can infer specific properties. The synthesis of benzylidene-containing polymers is well-documented and typically involves the condensation of an aldehyde with an active hydrogen-containing compound. The presence of the aromatic ring from the benzylidene group is expected to contribute to the rigidity and thermal stability of the resulting polymer.
Potential advantages of incorporating a benzylidene group could include:
-
Increased Refractive Index: Potentially beneficial for aesthetic applications in dental materials.
-
Enhanced Thermal Stability: The aromatic structure can lead to higher glass transition temperatures.
Conversely, potential challenges might involve:
-
Limited Flexibility: The rigid structure could lead to more brittle materials compared to more flexible aliphatic or urethane-based dimethacrylates.
-
Synthesis Complexity: Multi-step synthesis routes may be required, potentially impacting cost and scalability.
Further experimental investigation is necessary to quantify the performance of this compound and establish its competitive standing among other aromatic dimethacrylates.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Flexural Strength and Modulus Testing (ISO 4049)
This test determines the flexural (bending) properties of a polymer.
-
Specimen Preparation: Rectangular specimens (25 mm x 2 mm x 2 mm) are prepared by curing the monomer resin in a stainless steel mold.
-
Conditioning: Specimens are stored in distilled water at 37°C for 24 hours before testing.
-
Testing: A three-point bending test is performed using a universal testing machine. The specimen is placed on two supports with a span of 20 mm. A load is applied to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture.
-
Calculation: Flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², and the flexural modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve. (where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen).
Water Sorption and Solubility (ISO 4049)
This method evaluates the amount of water absorbed by a polymer and the amount of soluble material that leaches out.
-
Specimen Preparation: Disc-shaped specimens (15 mm diameter x 1 mm thickness) are prepared and conditioned in a desiccator until a constant mass (m₁) is achieved.
-
Water Immersion: The specimens are immersed in distilled water at 37°C for 7 days.
-
Mass Measurement (Sorption): After 7 days, the specimens are removed, blotted dry, and weighed (m₂).
-
Re-conditioning: The specimens are then re-conditioned in the desiccator until a constant mass (m₃) is reached.
-
Calculation:
-
Water Sorption (Wsp) = (m₂ - m₃) / V
-
Solubility (Wsl) = (m₁ - m₃) / V (where V is the volume of the specimen).
-
Polymerization Kinetics via Differential Scanning Calorimetry (DSC)
DSC can be used to monitor the heat flow associated with the polymerization reaction, providing information about the rate and degree of conversion.
-
Sample Preparation: A small amount of the monomer mixed with a photoinitiator is placed in a DSC pan.
-
Isothermal Measurement: The sample is held at a constant temperature within the DSC chamber.
-
Photo-initiation: The polymerization is initiated by exposing the sample to a light source of a specific wavelength and intensity.
-
Data Acquisition: The heat flow from the sample is recorded as a function of time. The total heat evolved is proportional to the total number of double bonds that have reacted.
-
Analysis: The rate of polymerization is proportional to the rate of heat evolution. The degree of conversion can be calculated by integrating the heat flow curve over time and dividing by the theoretical heat of polymerization for the monomer.
Biocompatibility Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture: Fibroblast cells (e.g., L929) are cultured in a 96-well plate.
-
Material Extraction: Extracts of the cured polymer are prepared by incubating the material in a cell culture medium for a defined period (e.g., 24 hours).
-
Cell Exposure: The culture medium is replaced with the material extracts at various concentrations. Control wells contain only fresh culture medium.
-
Incubation: The cells are incubated with the extracts for 24 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the absorbance of the control wells.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical polymerization pathway and a general workflow for comparing the properties of different aromatic dimethacrylates.
Caption: Free-radical polymerization of dimethacrylates.
Caption: Workflow for comparing aromatic dimethacrylates.
A Comparative Guide to the Cytotoxicity of Benzylidene Bismethacrylate and its Polymers
For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel polymers is a critical step in the development of new medical devices and drug delivery systems. This guide provides a comparative analysis of the cytotoxicity of benzylidene bismethacrylate and its potential polymers, placed in context with commonly used alternative materials in the biomedical field. Due to a lack of specific published cytotoxicity data for this compound, this guide leverages data from structurally related aromatic dimethacrylates and common dental resin monomers to provide a relevant comparative framework.
Quantitative Cytotoxicity Analysis
The cytotoxic potential of leachable monomers from polymer-based materials is a primary concern for in-vivo applications. The following table summarizes the quantitative cytotoxicity data for several common methacrylate monomers found in dental and medical polymers, offering a baseline for comparison. The data is primarily derived from in-vitro studies using human gingival fibroblasts (HGFs), a common cell line for assessing the biocompatibility of dental materials.
| Monomer | Assay Type | Cell Line | EC50 / IC50 Value | Reference |
| Bisphenol A-glycidyl dimethacrylate (BisGMA) | XTT Assay | Human Gingival Fibroblasts | 0.01 mmol/L (in mixture with TEGDMA) | [1] |
| Urethane dimethacrylate (UDMA) | XTT Assay | Human Gingival Fibroblasts | 0.04 mmol/L (in mixture with TEGDMA) | [1] |
| Triethylene glycol dimethacrylate (TEGDMA) | XTT Assay | Human Gingival Fibroblasts | 0.48 mmol/L (in mixture with BisGMA) | [1] |
| 2-hydroxyethyl methacrylate (HEMA) | XTT Assay | Human Gingival Fibroblasts | 4.99 mmol/L (in mixture with BisGMA) | [1] |
Note: The EC50 (half-maximal effective concentration) values represent the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher cytotoxicity. The data presented for BisGMA, UDMA, TEGDMA, and HEMA are from studies where they were tested in binary mixtures, which can sometimes result in synergistic cytotoxic effects.[1]
Experimental Protocols
Standardized protocols are essential for the accurate assessment and comparison of material cytotoxicity. Below are detailed methodologies for two commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate human gingival fibroblasts (or other relevant cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Extraction: Prepare extracts of the test materials (e.g., polymerized resin discs) by immersing them in a cell culture medium for a specified period (e.g., 24 or 72 hours) at 37°C.
-
Cell Exposure: Remove the existing culture medium from the cells and replace it with the material extracts at various concentrations. Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).
-
MTT Incubation: After a 24-hour exposure period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[2]
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Exposure: Follow the same initial steps as the MTT assay to seed cells and expose them to material extracts.
-
Supernatant Collection: After the desired exposure time, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this incubation, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm. The amount of LDH released is proportional to the number of damaged cells.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in cytotoxicity analysis, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for in-vitro cytotoxicity testing of polymers.
Caption: Generalized signaling pathway for methacrylate-induced cytotoxicity.
Discussion of Signaling Pathways
The cytotoxicity of methacrylate-based monomers, the building blocks of many dental and medical polymers, is often attributed to the induction of oxidative stress .[3] Leached monomers can increase the intracellular levels of reactive oxygen species (ROS), leading to cellular damage. This increase in ROS can trigger a cascade of signaling events.
One of the key cellular defense mechanisms against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .[3] Under normal conditions, Nrf2 is kept inactive. However, in the presence of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.
If the oxidative stress is too severe and overwhelms the cell's antioxidant capacity, it can lead to mitochondrial dysfunction . This can trigger the intrinsic pathway of apoptosis , or programmed cell death. This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of enzymes called caspases , which ultimately execute the apoptotic process.[4] Some studies on benzylidene-containing compounds, though not specifically this compound, have also pointed to the modulation of stress-activated protein kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (MAPK) pathways as part of the cellular response to these molecules.[3]
Conclusion
While specific cytotoxicity data for this compound and its polymers are not yet available in published literature, this guide provides a framework for its evaluation by comparing it with established alternative materials. The provided experimental protocols for MTT and LDH assays offer a standardized approach for generating this crucial data. The generalized signaling pathway for methacrylate-induced cytotoxicity highlights the importance of investigating oxidative stress and apoptosis as key mechanisms. Future research should focus on generating specific quantitative cytotoxicity data for this compound and its polymers to fully assess their potential for safe and effective use in biomedical applications.
References
- 1. Synergistic interaction caused to human gingival fibroblasts from dental monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
